molecular formula C8H12N2O2S B1297937 Methyl 2-amino-5-isopropylthiazole-4-carboxylate CAS No. 81569-25-7

Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Cat. No.: B1297937
CAS No.: 81569-25-7
M. Wt: 200.26 g/mol
InChI Key: YEJDFNBFDCUMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-isopropylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-5-propan-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJDFNBFDCUMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353264
Record name Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819001
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81569-25-7
Record name 4-Thiazolecarboxylic acid, 2-amino-5-(1-methylethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81569-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Hantzsch Synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Hantzsch reaction for the synthesis of methyl 2-amino-5-isopropylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details the reaction mechanism, provides established experimental protocols, and presents quantitative data to inform synthetic strategies. Furthermore, it outlines the purification techniques for the target compound and discusses the broader applications of 2-aminothiazole derivatives in drug discovery, particularly as kinase inhibitors.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4] Their significance is underscored by their presence in approved drugs, highlighting the therapeutic potential of this heterocyclic motif.[5]

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. This versatile reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[6] This guide focuses on a specific and valuable derivative, this compound, and provides a detailed examination of its synthesis via the Hantzsch reaction.

The Hantzsch Thiazole Synthesis: Mechanism and Key Steps

The Hantzsch synthesis of this compound proceeds through a well-established reaction mechanism. The key steps involve the reaction of an α-halo-β-ketoester with thiourea.

A general logical workflow for the Hantzsch reaction is depicted below:

Hantzsch_Workflow Reactants Reactants: α-Halo-β-ketoester Thiourea Solvent Solvent Selection (e.g., Ethanol) Reactants->Solvent Dissolution Reaction_Conditions Reaction Conditions: - Temperature - Time Solvent->Reaction_Conditions Heating & Stirring Workup Reaction Work-up: - Neutralization - Extraction Reaction_Conditions->Workup Quenching Purification Purification: - Recrystallization - Chromatography Workup->Purification Isolation Product Final Product: Methyl 2-amino-5- isopropylthiazole-4-carboxylate Purification->Product Characterization

A logical workflow for the Hantzsch thiazole synthesis.

The reaction is typically carried out in a protic solvent, such as ethanol, and may be facilitated by the addition of a base.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and a related ethyl ester.

Synthesis of this compound

A documented procedure for the synthesis of the title compound is as follows:

A solution is prepared from sodium (3.0 g, 0.130 mol) and dry methanol. To this, a mixture of methyl chloroacetate (20.0 g, 0.139 mol) and isobutyraldehyde (14 ml, 0.154 mol) is added while stirring vigorously at 273 K (0 °C). The resulting material is then dissolved in dry methanol, and thiourea (10.6 g, 0.139 mol) is added. The mixture is subsequently boiled under reflux for 4 hours. After concentration under reduced pressure, the residue is treated with dichloromethane to yield the title compound as pale-yellow crystals.[7]

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Related Derivative)

A patented method for a similar compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, provides additional insight into the reaction conditions:

  • An ethyl acetate solution (10-35% mass fraction in ethanol) is prepared. Thiourea and sodium carbonate are added. The weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate is between 0.01 and 0.1.

  • The mixture is heated to 40-55 °C, and ethyl 2-chloroacetoacetate is added dropwise.

  • After the addition is complete, the temperature is raised to 60-70 °C and maintained for 5-5.5 hours.

  • The majority of the solvent is removed by distillation, and the mixture is cooled to room temperature and filtered.

  • The filtrate is added to water, and the pH is adjusted to 9-10 with a caustic soda solution while stirring.

  • The resulting solid is filtered and dried under vacuum to obtain the final product.[1]

Quantitative Data

The efficiency of the Hantzsch synthesis can be influenced by various factors, including the specific substrates, reaction temperature, and reaction time. The following table summarizes available quantitative data for the synthesis of the target compound and a related derivative.

CompoundReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundMethyl chloroacetate, Isobutyraldehyde, ThioureaMethanolReflux4Not Specified[7]
Ethyl 2-amino-4-methylthiazole-5-carboxylateEthyl 2-chloroacetoacetate, ThioureaEthanol/Ethyl Acetate60-705-5.5>98[1]

Purification and Characterization

Purification of the crude product is crucial to obtain this compound of high purity. Recrystallization is a commonly employed method. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of solvents like THF and hexane.[1] The purity of the final compound can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Applications in Drug Discovery

The 2-aminothiazole core is a key pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[5] Several 2-aminothiazole derivatives have been identified as potent inhibitors of various kinases, including Src and Abl kinases, which are involved in cell growth and proliferation.[8][9]

The general mechanism of action for many 2-aminothiazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream target proteins and interrupting the signaling cascade.

Below is a simplified representation of a generic kinase inhibition pathway:

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Signal Upstream Signal Kinase Kinase Signal->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Kinase Inhibition

Generic kinase inhibition by a 2-aminothiazole derivative.

The development of potent and selective kinase inhibitors remains a key focus in modern drug discovery, and the 2-aminothiazole scaffold, as exemplified by this compound, continues to be a valuable template for the design of new therapeutic agents.

Conclusion

The Hantzsch reaction provides an effective and versatile route for the synthesis of this compound and its derivatives. This technical guide has outlined the fundamental aspects of this synthesis, including the reaction mechanism, detailed experimental protocols, and available quantitative data. The purification methods and the significant role of the 2-aminothiazole core in drug discovery, particularly as kinase inhibitors, have also been discussed. This information is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel therapeutic agents based on this important heterocyclic scaffold.

References

A Comprehensive Technical Guide to Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-isopropylthiazole-4-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds, including approved drugs. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and known biological relevance of this compound, presenting data in a structured format to aid researchers and drug development professionals.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The known properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂S[1]
Molecular Weight 200.26 g/mol [1]
Appearance Yellow to green solid[2]
Melting Point 150-152 °C[2][3]
Boiling Point (Predicted) 337.1 ± 30.0 °C[2]
pKa (Predicted) 2.84 ± 0.10[2]
Solubility No experimental data available in the reviewed literature.
LogP (Calculated) A calculated XLogP3 of 1.6 is available for the corresponding carboxylic acid.[4]
CAS Number 81569-25-7[1]

Note: Predicted values are computationally derived and should be confirmed by experimental data. The solubility of 2-aminothiazole derivatives can be challenging, which may impact their bioavailability and formulation.[5]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported in the literature.[3] The synthesis is a multi-step process, which can be summarized in the following workflow.

G cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Cyclization A Methyl dichloroacetate D Intermediate Product A->D B Isobutyraldehyde B->D C Sodium methoxide in dry methanol C->D E Intermediate Product G This compound E->G F Thiourea in dry methanol F->G

Caption: Synthetic workflow for this compound.

Detailed Methodology: [3]

  • Preparation of the Intermediate: To a solution of methyl dichloroacetate and isobutyraldehyde in dry ether, a solution of sodium methoxide in dry methanol is added dropwise over 45 minutes at 273 K (0 °C) with vigorous stirring.

  • Work-up of the Intermediate: After one hour, diethyl ether and brine are added to the reaction mixture. The layers are separated, and the ether solution is dried and evaporated to yield the crude intermediate.

  • Cyclization Reaction: The crude intermediate is dissolved in dry methanol containing thiourea. The solution is heated under reflux for 4 hours.

  • Isolation and Purification: The reaction mixture is concentrated under reduced pressure and neutralized with aqueous ammonia. The product is extracted with dichloromethane and recrystallized from ethanol-water to yield pale-yellow crystals of this compound.

Biological Activity and Signaling Pathways

The 2-aminothiazole-4-carboxylate scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.

Derivatives of this scaffold have been extensively investigated as potential therapeutic agents, particularly in the field of infectious diseases. Notably, compounds with this core structure have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5] While some analogues are known to target the β-ketoacyl-ACP synthase mtFabH, this is not the mechanism of action for all compounds within this class.[5]

For this compound specifically, while it belongs to this promising class of compounds, detailed studies on its specific biological targets and mechanism of action are not extensively reported in the public domain. No specific signaling pathways involving this particular molecule have been elucidated in the reviewed literature. The broader class of 2-aminothiazole derivatives has been associated with a wide range of biological activities, including antimicrobial and anticancer effects.

The following diagram illustrates the general approach to identifying the mode of action for novel anti-tubercular agents, a process that would be applicable to this compound.

G cluster_0 Discovery Phase cluster_1 Mechanism of Action Studies A Compound Synthesis B Whole-cell screening (e.g., M. tuberculosis) A->B C Target Identification (e.g., genetic screens, proteomics) B->C B->C D Enzyme Inhibition Assays (e.g., mtFabH) B->D E Lead Optimization C->E D->E

Caption: General workflow for anti-tubercular drug discovery and mechanism of action studies.

Conclusion

This compound is a member of a medicinally important class of compounds. This guide has summarized its key physicochemical properties, providing a detailed protocol for its synthesis. While the broader 2-aminothiazole-4-carboxylate scaffold is known for its anti-tubercular potential, the specific biological target and mode of action for this particular derivative require further investigation. The lack of experimental solubility data is a key knowledge gap that should be addressed in future studies to fully assess its potential as a drug candidate. This compilation of data serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

References

Spectroscopic Profile of Methyl 2-amino-5-isopropylthiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for Methyl 2-amino-5-isopropylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this molecule.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentReference
5.15s-2HNH₂[2]
4.05hept6.81HCH-(CH₃)₂[2]
3.87s-3HO-CH₃[2]
1.27d6.86HCH-(CH₃)₂[2]

Solvent: CDCl₃

Table 2: IR Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentReference
3432, 3275, 3136N-H stretching (amine)[2]
2961C-H stretching (aliphatic)[2]
1694C=O stretching (ester)[2]
1627N-H bending (amine)[2]
1555C=N stretching (thiazole ring)[2]
1446, 1338C-H bending[2]
1223C-O stretching (ester)[2]
1060, 987Ring vibrations[2]

Sample Preparation: KBr pellet

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for aminothiazole derivatives, based on methodologies reported in the literature. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer. For ¹H NMR, data is typically acquired with a set number of scans and a relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For mass analysis, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the molecular ion and any characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of Methyl 2-amino-5- isopropylthiazole-4-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Experimental workflow for spectroscopic analysis.

References

In-Depth Technical Guide: Structural Elucidation and Characterization of CAS 81569-25-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 81569-25-7 is Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate . This document provides a comprehensive technical overview of its structural elucidation and characterization. 2-Aminothiazoles are a well-established class of heterocyclic compounds with a broad range of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery.[1] Derivatives of this class have shown potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2] This guide summarizes the available spectroscopic and structural data, outlines detailed experimental protocols for its synthesis and analysis, and presents visualizations to aid in understanding its chemical properties.

Structural Elucidation

The definitive structure of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate has been established through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Physicochemical Properties
PropertyValueReference
CAS Number 81569-25-7
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Appearance Pale-yellow crystalline solid[3]
Melting Point 423-425 K (150-152 °C)[3]
Spectroscopic Data

¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals confirming the presence of the isopropyl, methyl ester, and thiazole ring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
1.27Doublet (d)6H(CH₃)₂CH-[3]
3.87Singlet (s)3H-OCH₃[3]
4.05Heptet (hept)1H(CH₃)₂CH-[3]
Amine ProtonsBroad Singlet2H-NH₂

Note: The chemical shift for the amine protons can vary depending on the solvent and concentration.

Estimated Chemical Shift (δ, ppm)Assignment
~24(CH₃)₂CH-
~28(CH₃)₂CH-
~52-OCH₃
~110Thiazole C4
~153Thiazole C5
~158Thiazole C2
~162C=O (ester)

While a specific mass spectrum for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate was not found in the initial searches, the expected molecular ion peak [M]⁺ would be at m/z 200, corresponding to its molecular weight. The fragmentation pattern of 2-aminothiazole derivatives typically involves cleavage of the side chains and fragmentation of the thiazole ring.

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3400-3200N-H stretching (amine)
~2970C-H stretching (aliphatic)
~1700C=O stretching (ester)
~1620N-H bending (amine)
~1550C=N stretching (thiazole ring)
X-ray Crystallography

A single-crystal X-ray diffraction study has been conducted on Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate.[3] The study revealed that the compound crystallizes to form a supramolecular network based on N—H···N hydrogen-bonded centrosymmetric dimers, which are further linked by N—H···O contacts.[3] This detailed structural information confirms the connectivity and conformation of the molecule in the solid state.

Experimental Protocols

Synthesis

A detailed synthesis protocol for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate has been reported.[3] The following is a summary of the experimental procedure:

SynthesisWorkflow reagents Sodium Methanol Methyl Chloroacetate Isobutyraldehyde intermediate Intermediate Mixture reagents->intermediate Reaction at 273 K cyclization Cyclization (Reflux in Methanol) intermediate->cyclization thiourea Thiourea thiourea->cyclization product Methyl 2-amino-5-isopropyl- 1,3-thiazole-4-carboxylate cyclization->product Purification

A simplified workflow for the synthesis of the title compound.

Procedure:

  • A solution is prepared by reacting sodium metal with dry methanol.

  • To this solution, methyl chloroacetate and isobutyraldehyde are added, and the mixture is stirred vigorously at 273 K (0 °C).

  • The resulting intermediate mixture is then treated with thiourea.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling, the product is isolated and purified, yielding pale-yellow crystals.[3]

Characterization Methods
  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument.

  • Technique: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry can be used.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer and acquire the spectrum. The data will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Sample Preparation: For ATR, place a small amount of the solid sample directly on the ATR crystal. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a pellet.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Biological Activity

While specific biological activity data for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate is limited in the public domain, the 2-aminothiazole scaffold is a well-known pharmacophore with a wide range of biological activities.[1] Derivatives of 2-aminothiazole have been reported to exhibit:

  • Anticancer Activity: Many 2-aminothiazole derivatives have shown potent and selective inhibitory activity against various human cancer cell lines.[1]

  • Antimicrobial Activity: This class of compounds has been investigated for its antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory effects.

  • Antioxidant Activity: Some 2-aminothiazole compounds have been shown to possess radical scavenging properties.[2]

Further research is required to determine the specific biological profile and potential therapeutic applications of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. The structural information provided in this guide can serve as a foundation for such investigations, including in silico modeling and in vitro screening.

BiologicalActivities Thiazole 2-Aminothiazole Scaffold Anticancer Anticancer Thiazole->Anticancer Antimicrobial Antimicrobial Thiazole->Antimicrobial AntiInflammatory Anti-inflammatory Thiazole->AntiInflammatory Antioxidant Antioxidant Thiazole->Antioxidant

Reported biological activities of the 2-aminothiazole scaffold.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation and characterization of CAS 81569-25-7, Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. The combination of spectroscopic data and X-ray crystallography provides a clear and unambiguous structural assignment. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound. While specific biological data for this molecule is yet to be extensively reported, its structural class suggests potential for further investigation in drug discovery programs.

References

Biological significance of the 2-aminothiazole scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety stands as a privileged scaffold in the landscape of medicinal chemistry, underpinning the structure of numerous clinically approved drugs and a vast array of investigational compounds. Its versatile nature, arising from favorable physicochemical properties and diverse biological activities, has rendered it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive exploration of the biological significance of the 2-aminothiazole core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental methodologies for the synthesis and evaluation of these compounds are provided, alongside a visual representation of key signaling pathways and experimental workflows.

A Privileged Structure with a Broad Spectrum of Activity

The 2-aminothiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with an amino group at the 2-position. This arrangement confers a unique electronic and structural profile, enabling it to interact with a wide range of biological targets. The amino group provides a crucial handle for synthetic modification, allowing for the facile introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

The broad therapeutic potential of the 2-aminothiazole scaffold is evidenced by its presence in a number of marketed drugs, including the anti-ulcer agent Famotidine, the third-generation cephalosporin antibiotic Cefdinir, and the non-steroidal anti-inflammatory drug Meloxicam. More recently, this scaffold has been integral to the development of targeted cancer therapies such as the kinase inhibitors Dasatinib and Alpelisib.[3]

Anticancer Activity: Targeting the Hallmarks of Cancer

2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a multitude of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3] Their anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, particularly protein kinases.[4]

Quantitative Anticancer Data

The in vitro anticancer activity of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 Value
DasatinibK562 (Leukemia)<1 nM
Alpelisib (BYL719)PIK3CA-mutant cell lines~5 nM
Compound 17b MCF-7 (Breast Cancer)1.86 µM
TH-39K562 (Leukemia)0.78 µM
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] Studies have shown that these compounds can modulate the expression of key regulatory proteins in the apoptotic cascade. For instance, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[3][6]

Furthermore, many 2-aminothiazole derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[3]

Signaling Pathway for Apoptosis Induction by 2-Aminothiazole Derivatives

2-Aminothiazole Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 2-Aminothiazole Derivative->Bcl2 inhibits Bax Bax 2-Aminothiazole Derivative->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Proinflammatory_Genes activates transcription of 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->IKK inhibits Start α-Haloketone + Thiourea Derivative Reaction Reaction in Solvent (e.g., Ethanol) Start->Reaction Heating Heating/ Reflux Reaction->Heating Workup Aqueous Workup/ Neutralization Heating->Workup Isolation Filtration/ Extraction Workup->Isolation Purification Recrystallization/ Chromatography Isolation->Purification Product 2-Aminothiazole Product Purification->Product Start Seed Cells in 96-well Plate Incubation1 Incubate (24h) Start->Incubation1 Treatment Add Serial Dilutions of 2-Aminothiazole Derivative Incubation1->Treatment Incubation2 Incubate (24-72h) Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Analysis Calculate % Viability and IC50 Measurement->Analysis Result IC50 Value Analysis->Result

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to Substituted 2-Aminothiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and multifaceted applications of substituted 2-aminothiazole-4-carboxylates. This core scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This document provides a comprehensive overview of its historical origins, detailed synthetic methodologies, a curated summary of its biological targets with quantitative data, and a visual representation of its mechanisms of action through key signaling pathways.

A Legacy of Discovery: From Hantzsch's Synthesis to Modern Therapeutics

The story of substituted 2-aminothiazole-4-carboxylates is intrinsically linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel method for the synthesis of thiazole derivatives through the condensation of α-haloketones with thioamides.[1][2] This reaction, now famously known as the Hantzsch thiazole synthesis, laid the fundamental groundwork for the creation of a vast library of thiazole-containing compounds.[1][2] While Hantzsch's initial work focused on the broader class of thiazoles, his synthetic methodology proved to be exceptionally versatile and remains a cornerstone for the synthesis of 2-aminothiazole derivatives to this day.[3][4]

The specific incorporation of a carboxylate group at the 4-position of the 2-aminothiazole ring marked a significant evolution in the exploration of this scaffold's therapeutic potential. This addition provides a crucial handle for further chemical modification and has been shown to influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[5] Over the decades, researchers have systematically explored substitutions at the 2-amino group and the 5-position of the ring, leading to the discovery of compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6]

A notable advancement in the application of this scaffold came with the investigation of its antitubercular properties. Researchers identified the 2-aminothiazole-4-carboxylate core as a promising template for the development of new agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] This line of inquiry was partly inspired by the need for more tractable analogs of the natural antibiotic thiolactomycin.[7]

More recently, the 2-aminothiazole scaffold has gained significant attention in oncology research. Derivatives of this core have been identified as potent inhibitors of key signaling pathways involved in cancer progression, such as the Hec1/Nek2 mitotic pathway.[8] This has solidified the status of substituted 2-aminothiazole-4-carboxylates as a truly "privileged" scaffold in modern drug discovery.

Synthetic Methodologies: The Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis remains the most prevalent and efficient method for the preparation of the 2-aminothiazole-4-carboxylate core. The general reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative.

General Experimental Protocol for the Synthesis of Ethyl 2-Aminothiazole-4-carboxylate

A widely used precursor for many substituted 2-aminothiazole-4-carboxylates is ethyl 2-aminothiazole-4-carboxylate. A general procedure for its synthesis is as follows:

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (99.9%)

  • Sodium hydroxide (2 M solution)

  • Ice

Procedure:

  • A mixture of ethyl bromopyruvate (2 moles) and thiourea (3 moles) is dissolved in 100 mL of absolute ethanol.[9]

  • The reaction mixture is refluxed for 24 hours.[9] The progress of the reaction is monitored by thin-layer chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.[9]

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.[9]

  • The concentrated mixture is then poured into ice-cold water and basified to a pH of 10 with a 2 M NaOH solution.[9]

  • The resulting off-white precipitate of ethyl 2-aminothiazole-4-carboxylate is collected by filtration and recrystallized from ethanol.[9]

Synthesis of Substituted Derivatives

Further derivatization can be achieved through various reactions, such as the formation of Schiff bases or amides at the 2-amino position.

General Procedure for Schiff Base Formation:

  • Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and an appropriate aldehyde or ketone (0.05 mol) are dissolved in 30 mL of absolute ethanol.[9]

  • A few drops of glacial acetic acid are added to the solution.[9]

  • The reaction mixture is stirred and refluxed for 12 hours, with the reaction progress monitored by TLC.[9]

  • After cooling, the excess solvent is removed using a rotary evaporator. The residue is then dissolved in ethyl acetate to facilitate crystallization.[9]

Biological Activities and Quantitative Data

Substituted 2-aminothiazole-4-carboxylates have demonstrated a remarkable range of biological activities. The following table summarizes key quantitative data for selected derivatives against various biological targets.

Compound IDStructureTarget/ActivityQuantitative Data (IC50/MIC)Reference
1 Methyl 2-amino-5-benzylthiazole-4-carboxylateMycobacterium tuberculosis H37RvMIC: 0.06 µg/mL (240 nM)[10]
2 Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabHIC50: 0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM)[10]
3 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide (INH1)Proliferation of MDA-MB-468 human breast cancer cellsGI50: 10-21 µM[8]
4 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T breast cancer cell lineIC50: 0.8 µM[11]
5 Ethyl 2-((4-chlorobenzylidene)amino)thiazole-4-carboxylateStaphylococcus aureusMIC: 250 µg/mL[9]
6 Ethyl 2-((4-hydroxy-3-methoxybenzylidene)amino)thiazole-4-carboxylatePseudomonas aeruginosaMIC: 375 µg/mL[9]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of substituted 2-aminothiazole-4-carboxylates stem from their ability to interact with and modulate various cellular signaling pathways. Below are diagrams illustrating two key pathways targeted by this class of compounds.

Inhibition of the Hec1/Nek2 Mitotic Pathway in Cancer

Certain 2-aminothiazole derivatives have been identified as inhibitors of the interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2).[3][8] This interaction is crucial for proper chromosome segregation during mitosis.[1][12] Disruption of this pathway leads to mitotic abnormalities and ultimately, cell death in cancer cells.[8]

Hec1_Nek2_Pathway cluster_mitosis Mitosis Hec1 Hec1 Kinetochore Kinetochore Assembly Hec1->Kinetochore CellDeath Apoptosis / Cell Death Hec1->CellDeath Nek2 Nek2 Nek2->Hec1 Phosphorylation Spindle Spindle Formation Kinetochore->Spindle Segregation Chromosome Segregation Spindle->Segregation Aminothiazole 2-Aminothiazole Inhibitor Aminothiazole->Hec1 Inhibits Interaction

Caption: Inhibition of the Hec1/Nek2 interaction by a 2-aminothiazole derivative.

Targeting Mycolic Acid Biosynthesis in Mycobacterium tuberculosis

The enzyme β-ketoacyl-ACP synthase (mtFabH) is a key component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall.[6][7] Some 2-aminothiazole-4-carboxylates have been shown to inhibit mtFabH, thereby disrupting cell wall synthesis and leading to bacterial cell death.[10]

mtFabH_Pathway cluster_mtb Mycobacterium tuberculosis FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA FAS_I->Acyl_CoA mtFabH mtFabH Acyl_CoA->mtFabH FAS_II Fatty Acid Synthase II (FAS-II) mtFabH->FAS_II Cell_Death Bacterial Cell Death mtFabH->Cell_Death Mycolic_Acid Mycolic Acid Biosynthesis FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Aminothiazole 2-Aminothiazole-4-carboxylate Inhibitor Aminothiazole->mtFabH Inhibition

Caption: Inhibition of mtFabH in the mycolic acid biosynthesis pathway.

Conclusion

The substituted 2-aminothiazole-4-carboxylate core represents a versatile and highly valuable scaffold in the field of drug discovery and development. Its rich history, stemming from the foundational Hantzsch synthesis, has paved the way for the creation of a multitude of derivatives with potent and diverse biological activities. The ability of these compounds to modulate key signaling pathways in cancer and infectious diseases underscores their therapeutic potential. This technical guide provides a solid foundation for researchers and scientists working with this privileged structure, offering insights into its synthesis, biological evaluation, and mechanisms of action. Continued exploration of this remarkable scaffold is poised to yield novel and effective therapeutic agents for a range of human diseases.

References

The Versatility of Methyl 2-amino-5-isopropylthiazole-4-carboxylate: A Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-isopropylthiazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a thiazole core substituted with an amino group, a carboxylate moiety, and an isopropyl group, provides a versatile platform for the synthesis of a diverse array of biologically active compounds. This guide delves into the synthesis, chemical reactivity, and extensive applications of this compound, with a particular focus on its role in the development of targeted therapeutics, including kinase inhibitors.

Physicochemical Properties and Spectral Data

This compound presents as a solid, with its fundamental properties summarized in the table below. These characteristics are essential for its identification, purification, and manipulation in a laboratory setting.[1][2]

PropertyValueReference
Molecular FormulaC₈H₁₂N₂O₂S[1][2]
Molecular Weight200.26 g/mol [1][2]
CAS Number81569-25-7[1][2]
Melting Point425 K (152 °C)[3]
AppearancePale-yellow crystals[3]

Table 1: Physicochemical Properties of this compound.

The structural integrity of the synthesized compound is typically confirmed through spectroscopic methods. The following table outlines the key spectral data for this compound.

SpectroscopyDataReference
¹H NMR (CDCl₃)δ 1.27 (d, J=6.8 Hz, 6H), 3.87 (s, 3H), 4.05 (hept, J=6.8 Hz, 1H)[3]

Table 2: ¹H NMR Spectral Data for this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a representative experimental protocol for which is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Sodium (Na)

  • Dry Methanol (MeOH)

  • Methyl chloroacetate

  • Isobutyraldehyde

  • Thiourea

  • Dry Dichloromethane (CH₂Cl₂)

Procedure:

  • Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared by dissolving 3.0 g (0.130 mol) of sodium in dry methanol.

  • Darzens Condensation: To the sodium methoxide solution, a mixture of methyl chloroacetate (20.0 g, 0.139 mol) and isobutyraldehyde (14 ml) is added dropwise with vigorous stirring at 273 K (0 °C).

  • Work-up and Intermediate Isolation: The reaction mixture is processed and evaporated to yield approximately 16.2 g of a crude intermediate.

  • Hantzsch Thiazole Synthesis: The crude intermediate is dissolved in dry methanol, and thiourea is added. The resulting mixture is refluxed for 4 hours.

  • Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by recrystallization from a mixture of methanol and dichloromethane to yield the final product as pale-yellow crystals.[3]

Chemical Reactivity and Use as a Building Block

The chemical versatility of this compound stems from the presence of multiple reactive sites: the 2-amino group, the 4-carboxylate ester, and the thiazole ring itself. The amino group is nucleophilic and readily undergoes reactions such as acylation, alkylation, and condensation.[4] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[5][6]

These reactive handles make it an invaluable starting material for the construction of more complex heterocyclic systems. A significant application of this and related 2-aminothiazole carboxylates is in the synthesis of kinase inhibitors.[7]

Role in the Synthesis of Dasatinib

A prominent example of the utility of the 2-aminothiazole scaffold is in the synthesis of Dasatinib, a potent oral multi-tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6][8] The 2-aminothiazole-5-carboxamide core of Dasatinib is crucial for its biological activity.[5][6] The synthesis of Dasatinib involves the coupling of a 2-aminothiazole-5-carboxamide derivative with a substituted pyrimidine.[9]

The following diagram illustrates a generalized synthetic workflow for kinase inhibitors, starting from a 2-aminothiazole carboxylate building block.

G cluster_synthesis Synthetic Workflow for Kinase Inhibitors start Methyl 2-amino-5-alkylthiazole-4-carboxylate hydrolysis Ester Hydrolysis start->hydrolysis acid 2-Aminothiazole-4-carboxylic Acid hydrolysis->acid amide_coupling Amide Coupling (e.g., with 2-chloro-6-methylaniline) acid->amide_coupling carboxamide 2-Aminothiazole-4-carboxamide Derivative amide_coupling->carboxamide pyrimidine_coupling Nucleophilic Substitution (e.g., with a dichloropyrimidine) carboxamide->pyrimidine_coupling kinase_inhibitor Kinase Inhibitor (e.g., Dasatinib) pyrimidine_coupling->kinase_inhibitor

Caption: Generalized synthetic workflow for kinase inhibitors.

Biological Activity of Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, underscoring the importance of the 2-aminothiazole scaffold as a privileged structure in medicinal chemistry.

Kinase Inhibition

As previously mentioned, the most significant application of this building block is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Derivatives of 2-aminothiazole have been shown to be potent inhibitors of various kinases, including Src family kinases and Bruton's tyrosine kinase (Btk).[8]

The following table summarizes the inhibitory activity of some 2-aminothiazole derivatives against selected kinases.

Compound DerivativeTarget KinaseIC₅₀ (nM)Reference
DasatinibSrc<1[6]
DasatinibAbl<1[8]
Analog 6dK562 cellscomparable to Dasatinib[6]

Table 3: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives.

The mechanism of action of these inhibitors often involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The diagram below illustrates the inhibitory effect of a Dasatinib-like molecule on the BCR-ABL signaling pathway, which is constitutively active in chronic myeloid leukemia.

G cluster_pathway Inhibition of BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Phosphorylation Phosphorylation BCR_ABL->Phosphorylation Substrate Downstream Substrates (e.g., STAT5, CrkL) Substrate->Phosphorylation Proliferation Cell Proliferation and Survival Phosphorylation->Proliferation Inhibitor 2-Aminothiazole-based Inhibitor (e.g., Dasatinib) Inhibitor->BCR_ABL Inhibits

Caption: Inhibition of the BCR-ABL signaling pathway.

Other Biological Activities

Beyond kinase inhibition, derivatives of the 2-aminothiazole scaffold have been investigated for a range of other therapeutic applications, including:

  • Antimicrobial Activity: Certain 2-aminothiazole derivatives have shown efficacy against various bacterial and fungal strains.[4]

  • Antioxidant Activity: The synthesis of 2-aminothiazole derivatives containing 1,3,4-oxadiazole moieties has led to compounds with significant radical scavenging potential.[10]

  • Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory properties, which may be linked to their kinase inhibitory activity.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular architectures. The proven success of its derivatives, particularly in the realm of kinase inhibitors for cancer therapy, highlights the significance of the 2-aminothiazole scaffold in drug discovery. Continued exploration of the chemical space around this core structure holds immense promise for the development of novel therapeutics to address a wide range of diseases.

References

The Thiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiazole-containing compounds, offering insights into the chemical modifications that drive their biological activities. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and experimental workflows to aid researchers in the rational design of novel thiazole-based drugs.

Core Principles of Thiazole Structure-Activity Relationships

The biological activity of thiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring. The three main positions for substitution—C2, C4, and C5—each offer unique opportunities to modulate the pharmacological properties of the molecule.

  • Position 2 (C2): This position is frequently substituted with amino, amido, or hydrazinyl groups. Modifications at C2 have been shown to be critical for the anticancer and antimicrobial activities of many thiazole derivatives. For instance, in the class of 2-aminothiazoles, the nature of the substituent on the amino group can significantly impact cytotoxicity against various cancer cell lines.[1][2][3][4]

  • Position 4 (C4): Often bearing aryl or substituted aryl moieties, the C4 position plays a crucial role in defining the potency and selectivity of thiazole compounds. In many antimicrobial and anti-inflammatory agents, the nature of the substituent on the phenyl ring at C4, such as the presence of electron-withdrawing or electron-donating groups, can dramatically alter the biological activity.[5][6][7][8][9]

  • Position 5 (C5): Substitutions at the C5 position are also vital for modulating activity. For example, the introduction of acyl or carboxamide groups at this position has been shown to be important for the anti-inflammatory and antiviral properties of certain thiazole derivatives.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for various classes of thiazole compounds, providing a comparative overview of their biological activities.

Antimicrobial Activity

Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Compound ClassSubstituent at C2Substituent at C4Substituent at C5Target OrganismMIC (µg/mL)Reference
2-AminothiazoleSubstituted aminePhenylHStaphylococcus aureus4 - 32[5]
PhenylthiazoleAmineSubstituted phenylGuanidineMRSA USA3004[5]
Pyrazolyl-phenylthiazolePyrazolePhenylHMRSA (ATCC 43300)4[6]
Thiazole-Schiff BaseHydrazonePhenylHEscherichia coli1.56 - 6.25
4-PhenylthiazoleHm-alkoxy phenylHMRSA USA3004 - 32[5]
Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.

Compound ClassSubstituent at C2Substituent at C4Substituent at C5Cancer Cell LineIC50 (µM)Reference
2-AminothiazoleSubstituted aminePhenylHH1299 (Lung)4.89[4]
2-AminothiazoleSubstituted aminePhenylHSHG-44 (Glioma)4.03[4]
Pyrazolyl-thiazolePyrazolePhenyl-MCF-7 (Breast)0.07 - 0.09[10]
Pyrazolyl-thiazolePyrazolePhenyl-A549 (Lung)1.64 - 14.3[10]
Triazole-thiazole hybridTriazolePhenylMethoxy-0.04[11]
Anti-inflammatory Activity

Thiazole derivatives have emerged as promising anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Compound ClassSubstituent at C2Substituent at C4Substituent at C5Target/AssayIC50 (µM)Reference
4-Benzyl-1,3-thiazoleCarbalkoxy aminoBenzylPhenyl carbonylCarrageenan-induced paw edema-[12][13]
Dihydropyrazole-ThiazoleDihydropyrazoleMethylDiphenylNO release in RAW264.7 cellsPotent[14]
Triazole-Thiazole HybridTriazolePhenylMethoxyCOX-2 Inhibition0.04[11]
Pyrazolyl-thiazolidinonePyrazole--COX-2 InhibitionPotent[10]
Antiviral Activity

Several thiazole derivatives have shown potential as antiviral agents, inhibiting the replication of various viruses.

Compound ClassSubstituent ModificationsTarget VirusEC50 (µM)Reference
N-acetyl 4,5-dihydropyrazole-thiazoleVarious substitutions on pyrazole ringVaccinia virus7[15]
4-Substituted-2-Thiazole AmideN-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)Chikungunya virus (CHIKV)0.45 (EC90)[16]
Oxindole-Thiazole/Triazole HybridVarious substitutionsBovine Viral Diarrhoea Virus (BVDV)6.6[17]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of thiazole compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Thiazole compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic

  • Negative control (medium with solvent)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the thiazole compound in the broth medium directly in the 96-well plate. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

  • Controls: Include a positive control well with a known antibiotic, a negative control well with uninoculated medium, and a growth control well with inoculated medium and the solvent used to dissolve the compound.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the MIC: The MIC is determined as the lowest concentration of the thiazole compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[18][19][20][21]

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thiazole compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[22][23][24][25][26]

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of thiazole compounds often involves elucidating their effects on cellular signaling pathways. Similarly, visualizing experimental workflows can aid in the clear communication of research methodologies.

NF-κB Signaling Pathway Inhibition by Thiazole Derivatives

Several studies have implicated the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a key mechanism for the anticancer and anti-inflammatory effects of certain thiazole compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release Thiazole_Compound Thiazole Compound Thiazole_Compound->IKK_complex Inhibition Thiazole_Compound->NFkB Inhibition of Translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression DNA->Gene_Expression Transcription

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by thiazole compounds.

High-Throughput Screening Workflow for Novel Thiazole Derivatives

High-throughput screening (HTS) is a critical tool in early-stage drug discovery for identifying promising lead compounds from large chemical libraries.

HTS_Workflow Start Start: Thiazole Compound Library Assay_Development Assay Development & Optimization Start->Assay_Development Primary_Screening Primary Screening (Single Concentration) Assay_Development->Primary_Screening Hit_Identification Hit Identification (Activity Threshold) Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Re-screen/Confirmation Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis SAR_Analysis->Start Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End Lead Candidates Lead_Optimization->End

Caption: A generalized workflow for high-throughput screening of thiazole compound libraries.

Conclusion

The thiazole scaffold continues to be a remarkably versatile and fruitful starting point for the development of new therapeutic agents. A thorough understanding of the structure-activity relationships governing the biological effects of thiazole derivatives is paramount for the rational design of more potent, selective, and safer drugs. This guide provides a foundational overview of the key SAR principles, quantitative data, and experimental methodologies that are essential for researchers in the field of drug discovery and development. The continued exploration of the chemical space around the thiazole nucleus, guided by the principles outlined herein, holds immense promise for addressing a wide range of unmet medical needs.

References

Potential Therapeutic Targets for Methyl 2-amino-5-isopropylthiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-amino-5-isopropylthiazole-4-carboxylate is a heterocyclic compound belonging to the versatile 2-aminothiazole class. This scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a multitude of biologically active compounds. Extensive research into 2-aminothiazole derivatives has revealed a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. This technical guide provides an in-depth analysis of the potential therapeutic targets for this compound, based on the established activities of structurally related compounds. The information presented herein is intended to guide further research and drug discovery efforts centered on this promising molecule.

Potential Therapeutic Areas and Molecular Targets

While specific biological data for this compound is limited in publicly available literature, the known activities of its structural analogs suggest several key therapeutic areas for investigation.

Antitubercular Activity

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new agents against Mycobacterium tuberculosis. A notable analog, methyl 2-amino-5-benzylthiazole-4-carboxylate , has demonstrated potent activity against the H37Rv strain of M. tuberculosis.[1] Interestingly, this activity appears to be independent of β-ketoacyl-ACP synthase (mtFabH), a common target for anti-tubercular drugs, suggesting a novel mechanism of action.[1]

Potential Target(s):

  • Novel, yet unidentified, targets within Mycobacterium tuberculosis.

Anticancer Activity

The 2-aminothiazole core is a prominent feature in several approved and investigational anticancer agents. Derivatives have shown efficacy against a range of cancer cell lines, including those of the breast, lung, and leukemia.[2] The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Potential Target(s):

  • Kinases: The 2-aminothiazole moiety is a known kinase inhibitor template.[3] Specific kinases that could be targeted include:

    • Src Family Kinases: Dasatinib, a potent pan-Src kinase inhibitor, features a 2-aminothiazole core.[3]

    • Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β): Dual inhibitors of these kinases containing a tetrahydrobenzo[d]thiazole core have been developed.[4]

  • Monoacylglycerol Lipase (MAGL): Thiazole-5-carboxylate derivatives have been identified as selective inhibitors of MAGL, an enzyme implicated in pro-tumorigenic signaling.[5]

Anti-inflammatory Activity

The anti-inflammatory properties of 2-aminothiazole derivatives are linked to their ability to modulate key enzymes in the inflammatory cascade.

Potential Target(s):

  • Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs. 2-aminothiazole derivatives have been investigated for their inhibitory activity against both COX and 15-LOX.[6]

Quantitative Data for Structurally Related Compounds

The following table summarizes the biological activity data for close structural analogs of this compound. This data provides a strong rationale for investigating the therapeutic potential of the target compound.

Compound/Derivative ClassTarget/ActivityQuantitative DataReference
Methyl 2-amino-5-benzylthiazole-4-carboxylateMycobacterium tuberculosis H37RvMIC: 0.06 µg/mL (240 nM)[1]
2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21)Human K563 leukemia cellsIC50: 16.3 µM[2]
2-amino-4-methylthiazole-5-carboxylate derivative (Compound 3g)Monoacylglycerol Lipase (MAGL)IC50: 0.037 µM[5]
2-amino-4-methylthiazole-5-carboxylate derivative (Compound 4c)Monoacylglycerol Lipase (MAGL)IC50: 0.063 µM[5]
Tetrahydrobenzo[d]thiazole derivative (Compound 1g)Casein Kinase 2 (CK2)IC50: 1.9 µM[4]
Tetrahydrobenzo[d]thiazole derivative (Compound 1g)Glycogen Synthase Kinase-3β (GSK3β)IC50: 0.67 µM[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of this compound. Below are summaries of key experimental protocols.

Antitubercular Activity: Minimum Inhibitory Concentration (MIC) Determination

Assay: Microplate Alamar Blue Assay (MABA)

Principle: This colorimetric assay measures the metabolic activity of Mycobacterium tuberculosis. A blue, non-fluorescent indicator, resazurin (Alamar Blue), is reduced to a pink, fluorescent resorufin by metabolically active cells. The MIC is the lowest concentration of the compound that prevents this color change.

Protocol Outline:

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The turbidity is adjusted to a McFarland standard of 1.0.

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the diluted compound.

  • Incubation: The plate is incubated at 37°C for 7 days.

  • Alamar Blue Addition: Alamar Blue solution is added to each well.

  • Second Incubation: The plate is incubated for another 24 hours.

  • Result Reading: The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

Anticancer Activity: In Vitro Cytotoxicity Assay

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[7]

Kinase Inhibition Assay

Assay: In Vitro Kinase Assay (e.g., for Src Kinase)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity can be quantified using various methods, such as radioactivity (using [γ-³²P]ATP) or fluorescence/luminescence-based detection of phosphorylated substrate.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For other methods, specific antibodies or reagents that detect the phosphorylated product are used.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the potential therapeutic applications of this compound.

experimental_workflow cluster_screening Biological Activity Screening cluster_target_id Target Identification & Validation Compound Compound Antitubercular Assay (MIC) Antitubercular Assay (MIC) Compound->Antitubercular Assay (MIC) Anticancer Assay (IC50) Anticancer Assay (IC50) Compound->Anticancer Assay (IC50) Anti-inflammatory Assay Anti-inflammatory Assay Compound->Anti-inflammatory Assay Kinase Panel Screening Kinase Panel Screening Anticancer Assay (IC50)->Kinase Panel Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Anti-inflammatory Assay->Enzyme Inhibition Assays Mechanism of Action Studies Mechanism of Action Studies Kinase Panel Screening->Mechanism of Action Studies Enzyme Inhibition Assays->Mechanism of Action Studies

Caption: General experimental workflow for identifying the therapeutic potential of a novel compound.

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Src Family Kinase Src Family Kinase Receptor Tyrosine Kinase->Src Family Kinase Downstream Signaling Downstream Signaling Src Family Kinase->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Src Family Kinase

Caption: Potential inhibition of the Src kinase signaling pathway by a 2-aminothiazole derivative.

anti_inflammatory_pathway Arachidonic Acid Arachidonic Acid COX COX Arachidonic Acid->COX 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor 2-Aminothiazole Inhibitor Inhibitor->COX Inhibitor->5-LOX

Caption: Proposed mechanism of anti-inflammatory action via dual inhibition of COX and 5-LOX.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research conducted on the 2-aminothiazole class of compounds, key areas for investigation include its potential as an antitubercular, anticancer, and anti-inflammatory agent. The provided data on structural analogs, detailed experimental protocols, and illustrative signaling pathways offer a solid foundation for initiating comprehensive preclinical studies. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound, which will be crucial for its potential translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The following protocol is based on established synthetic methodologies.

Introduction

This compound is a substituted thiazole derivative. Thiazole rings are important structural motifs found in a variety of biologically active compounds and pharmaceuticals. This protocol outlines the necessary reagents, equipment, and procedures for the successful synthesis of this target molecule in a laboratory setting.

Experimental Protocol

This synthesis is a one-pot reaction involving the formation of an intermediate from methyl chloroacetate and isobutyraldehyde, which then reacts with thiourea to form the final thiazole product.

1. Preparation of Sodium Methoxide Solution:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.0 g (0.130 mol) of sodium metal in 50 mL of dry methanol.

  • The reaction is exothermic; therefore, the sodium should be added in small pieces to control the reaction rate.

  • Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.

2. Formation of the Intermediate:

  • Cool the sodium methoxide solution to 0 °C using an ice bath.

  • To this cooled solution, add a mixture of 20.0 g (0.139 mol) of methyl chloroacetate and 14 mL (0.154 mol) of isobutyraldehyde dropwise with vigorous stirring.

  • Maintain the temperature at 0 °C during the addition.

3. Reaction with Thiourea:

  • After the addition is complete, add 10.0 g (0.131 mol) of thiourea to the reaction mixture.

4. Reflux:

  • Remove the ice bath and heat the reaction mixture to reflux.

  • Continue to reflux for 4 hours.

5. Isolation and Purification of the Product:

  • After the reflux period, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the resulting residue in a suitable solvent (e.g., dichloromethane).

  • Wash the organic layer with water to remove any inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexanes) to obtain pale-yellow crystals of this compound.[1]

6. Characterization:

  • The purified product can be characterized by its melting point and spectroscopic methods.

  • Melting Point: 152-153 °C.[1]

  • ¹H NMR (CDCl₃, δ ppm): 1.27 (6H, d, J=6.8 Hz), 3.87 (3H, s), 4.05 (1H, hept, J=6.8 Hz), 5.5 (2H, br s).[1]

Quantitative Data Summary

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Mass/Volume Used
SodiumNa22.990.1303.0 g
MethanolCH₄O32.04-50 mL
Methyl chloroacetateC₃H₅ClO₂108.520.13920.0 g
IsobutyraldehydeC₄H₈O72.110.15414 mL
ThioureaCH₄N₂S76.120.13110.0 g
This compound C₈H₁₂N₂O₂S 200.26 --

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound Reagents Starting Materials: - Sodium - Dry Methanol - Methyl Chloroacetate - Isobutyraldehyde - Thiourea NaOCH3_prep Step 1: Preparation of Sodium Methoxide Solution Reagents->NaOCH3_prep Intermediate_form Step 2: Formation of Intermediate (Addition at 0 °C) NaOCH3_prep->Intermediate_form Thiourea_add Step 3: Addition of Thiourea Intermediate_form->Thiourea_add Reflux Step 4: Reflux for 4 hours Thiourea_add->Reflux Workup Step 5: Work-up - Concentration - Dissolution - Washing - Drying Reflux->Workup Purification Step 6: Purification (Recrystallization) Workup->Purification Product Final Product: Methyl 2-amino-5-isopropyl- thiazole-4-carboxylate Purification->Product

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken at all times. The user is solely responsible for any risks associated with the implementation of this protocol.

References

Anwendungs- und Protokollhinweise: Derivatisierung von Methyl-2-amino-5-isopropylthiazol-4-carboxylat für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Einführung

Das 2-Aminothiazol-Grundgerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher biologisch aktiver Moleküle, darunter Schwefel-Medikamente, Biozide und Fungizide.[1][2] Derivate des 2-Aminothiazols zeigen ein breites Spektrum an pharmakologischen Aktivitäten, wie antibakterielle, antimykotische, entzündungshemmende, antidiabetische und krebsbekämpfende Eigenschaften. Insbesondere ist dieses Gerüst in vielen zugelassenen Medikamenten wie Famotidin und Cefdinir zu finden.[3] Die Derivatisierung der exozyklischen 2-Amino-Gruppe ist eine Schlüsselstrategie zur Modulation der pharmakologischen Eigenschaften dieser Verbindungen. Sie ermöglicht die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) und die Entwicklung neuartiger therapeutischer Wirkstoffe.[4]

Dieses Dokument bietet detaillierte Anwendungshinweise und experimentelle Protokolle für gängige Derivatisierungsreaktionen der 2-Amino-Gruppe von Methyl-2-amino-5-isopropylthiazol-4-carboxylat, einer vielseitigen Ausgangsverbindung für die Wirkstoffforschung.

Derivatisierungsstrategien am 2-Amino-Thiazol-Kern

Die primäre Aminogruppe an der Position 2 des Thiazolrings ist der Hauptansatzpunkt für die chemische Modifikation. Die gängigsten Strategien umfassen N-Acylierung, Sulfonylierung und die Bildung von Schiff-Basen, um eine Bibliothek von Verbindungen für das biologische Screening zu erstellen.

Derivatization_Workflow cluster_reactions Derivatisierungsreaktionen cluster_products Derivat-Klassen Start Methyl 2-amino-5- isopropylthiazole-4-carboxylate Acyl N-Acylierung Start->Acyl Acylchlorid / Anhydrid, Base Sulfonyl N-Sulfonylierung Start->Sulfonyl Sulfonylchlorid, Base Schiff Schiff-Base-Bildung Start->Schiff Aldehyd / Keton, Säurekatalysator Amide N-Thiazolyl-Amide Acyl->Amide Sulfonamide N-Thiazolyl-Sulfonamide Sulfonyl->Sulfonamide Imines N-Thiazolyl-Imine (Schiff-Basen) Schiff->Imines Biological_Screening_Workflow cluster_screening Biologischer Screening-Prozess Lib Synthetisierte Derivat-Bibliothek PS Primäres Screening (Einzelkonzentration) Lib->PS Hits Identifizierte Hits PS->Hits > Schwellenwert- Aktivität DR Dosis-Wirkungs- Studien (IC50/EC50) Hits->DR Confirm Bestätigte Hits DR->Confirm SA Sekundäre Assays (Selektivität, Toxizität) Confirm->SA Lead Identifizierte Leitstrukturen SA->Lead Kinase_Pathway cluster_pathway Vereinfachter BCR-ABL-Kinase-Signalweg BCR_ABL BCR-ABL (Onkogene Tyrosinkinase) Substrate Downstream-Substrate (z.B. STAT5, Ras, PI3K/AKT) BCR_ABL->Substrate Phosphorylierung Proliferation Zellproliferation und Überleben Substrate->Proliferation Apoptosis Apoptose-Hemmung Substrate->Apoptosis Inhibitor 2-Aminothiazol-Inhibitor (z.B. Dasatinib-Analoga) Inhibitor->BCR_ABL

References

High-Throughput Screening Assays for 2-Aminothiazole Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 2-aminothiazole libraries. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently identified as a hit in various screening campaigns. These notes offer insights into the application of these libraries in drug discovery, with a focus on anticancer and antimicrobial research, and provide standardized protocols for common HTS assays.

Introduction to 2-Aminothiazole Libraries

The 2-aminothiazole core is a versatile heterocyclic motif present in numerous biologically active compounds and approved drugs. Its synthetic tractability allows for the creation of large and diverse chemical libraries, making it a popular choice for H.T.S. campaigns aimed at identifying novel therapeutic agents. These libraries have shown promise in targeting a wide range of biological targets, including protein kinases and microbial enzymes.

However, researchers should be aware that the 2-aminothiazole scaffold has also been associated with promiscuous inhibition, acting as "frequent hitters" in some screening assays.[1][2] This necessitates careful hit validation and follow-up studies to distinguish true, target-specific activity from non-specific or assay-interfering effects.

Application I: Anticancer Drug Discovery

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases involved in cancer cell proliferation and survival signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR).

Data Presentation: Cytotoxicity and Kinase Inhibition of 2-Aminothiazole Derivatives

The following tables summarize the in vitro activity of selected 2-aminothiazole derivatives from various high-throughput screening assays.

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
Dasatinib Src Family KinasesBiochemicalSub-nanomolar[3]
Compound 20 H1299 (Lung Cancer)Cytotoxicity4.89[3]
Compound 20 SHG-44 (Glioma)Cytotoxicity4.03[3]
Compound 21 K562 (Leukemia)Cytotoxicity16.3[3]
SNS-032 CDK2/cycEBiochemical0.048[3]
SNS-032 A2780 (Ovarian Cancer)Cytotoxicity0.095[3]
Compound 9 VEGFR-2Biochemical0.40[3]
Compound 2 CK2αBiochemical3.4[3]
Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell growth, proliferation, and survival.[4][5][6] Dysregulation of the EGFR pathway is a common feature in many cancers, making it a prime target for anticancer therapies.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling cascade.

mTOR Signaling Pathway

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability and growth factor signaling.[7][8][9][10] The mTOR pathway is often hyperactivated in cancer.

mTOR_Signaling cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb TSC->Rheb Rheb->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth

Caption: Overview of the mTOR signaling pathway.

Experimental Protocols

High-Throughput Cytotoxicity Assay (MTT Assay) - 384-Well Format

This protocol is for determining the cytotoxic effects of 2-aminothiazole compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 384-well clear-bottom cell culture plates

  • 2-aminothiazole compound library (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 40 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 40 nL) of the library compounds to the assay plate to achieve the desired final concentration (typically 1-10 µM). Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 50 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values for active compounds.

High-Throughput Kinase Inhibition Assay (Generic Protocol) - 384-Well Format

This protocol provides a general framework for identifying 2-aminothiazole inhibitors of a specific protein kinase.[11][12][13][14]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • 2-aminothiazole compound library (in DMSO)

  • ADP detection reagent (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Automated liquid handler

  • Luminometer

Procedure:

  • Compound Plating: Add 50 nL of each library compound in DMSO to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the kinase solution (at a pre-optimized concentration in kinase assay buffer) to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at or near the Km concentration) in kinase assay buffer.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Detection: Stop the reaction and detect ADP formation by adding 10 µL of the ADP detection reagent according to the manufacturer's protocol.

  • Signal Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to DMSO controls and determine the IC50 values for active compounds.

Application II: Antimicrobial Drug Discovery

2-Aminothiazole derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[1][15][16][17][18]

Data Presentation: Antimicrobial Activity of 2-Aminothiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 2-aminothiazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 21 Staphylococcus aureus (MRSA)2-4[1]
Trifluoromethoxy substituted aminothiazoles Staphylococcus aureus2-16[1]
Thiazolyl-thiourea derivatives Staphylococcus aureus4-16[15]
Thiazolyl-thiourea derivatives Staphylococcus epidermidis4-16[15]
Compound with 4-hydroxy-chromene-2-one Candida albicans31.25[15]
Experimental Protocol

High-Throughput Antimicrobial Susceptibility Testing (Broth Microdilution) - 384-Well Format

This protocol is for determining the minimum inhibitory concentration (MIC) of 2-aminothiazole compounds against microbial strains.[2]

Materials:

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 384-well sterile microplates

  • 2-aminothiazole compound library (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Multichannel pipette or automated liquid handler

  • Microplate incubator/shaker

  • Microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the library compounds in the 384-well plates. The final volume in each well after adding the inoculum should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in the appropriate broth, adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Add the diluted bacterial inoculum to all wells containing the test compounds. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours with shaking.

  • MIC Determination: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

  • Data Analysis: The percentage of growth inhibition can be calculated relative to the positive control.

Experimental Workflows

General HTS Workflow

A typical HTS campaign for a 2-aminothiazole library follows a standardized workflow from primary screening to hit confirmation.

HTS_Workflow Library 2-Aminothiazole Library (in DMSO) PrimaryScreen Primary Screen (Single Concentration) Library->PrimaryScreen HitSelection Hit Selection (Activity Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response (IC50/MIC Determination) HitSelection->DoseResponse HitConfirmation Hit Confirmation & Orthogonal Assays DoseResponse->HitConfirmation SAR Structure-Activity Relationship (SAR) HitConfirmation->SAR

Caption: A typical high-throughput screening workflow.

References

Application Notes and Protocols for In Vitro Anticancer Activity of Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro anticancer activities of Methyl 2-amino-5-isopropylthiazole-4-carboxylate and detailed protocols for its evaluation. While specific experimental data for this exact compound is not extensively available in public literature, the information presented here is based on the well-documented anticancer properties of the 2-aminothiazole scaffold, to which this compound belongs. Thiazole derivatives are a significant class of heterocyclic compounds that have shown promise in anticancer drug discovery, with some analogues exhibiting potent and selective activity against various cancer cell lines.[1][2]

The primary mechanisms of anticancer action for 2-aminothiazole derivatives involve the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cell proliferation.[1][3]

Data Presentation: Anticipated In Vitro Anticancer Activity

The following tables summarize representative quantitative data for structurally similar 2-aminothiazole derivatives, offering a predictive insight into the potential efficacy of this compound. Note: These values are illustrative and must be experimentally determined for the specific compound.

Table 1: Exemplary Cytotoxic Activity (IC50) of 2-Aminothiazole Derivatives against Various Human Cancer Cell Lines

Compound ClassCancer Cell LineCell TypeIC50 (µM)Reference Compound
2-Amino-thiazole-5-carboxylic acid phenylamideK562Chronic Myelogenous Leukemia16.3Dasatinib (11.08 µM)[1]
Ethyl 2-substituted-aminothiazole-4-carboxylateRPMI-8226Multiple Myeloma0.08Melphalan[1]
2-Amino-4-phenylthiazole derivativeHT29Colorectal Cancer2.01-[1]
2-Amino-4-phenylthiazole derivativeA549Lung Cancer8.64-[1]
2-Amino-4-phenylthiazole derivativeHeLaCervical Cancer6.05-[1]
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylatePanc-1Pancreatic Cancer43.08-[3]
Amide-functionalized aminothiazole-benzazole analogMCF-7Breast Cancer17.2 ± 1.9-[3]
Amide-functionalized aminothiazole-benzazole analogA549Lung Cancer19.0 ± 3.2-[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro anticancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

Workflow:

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound Add Compound to Wells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound incubation Incubate for 24-72h add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.

Workflow:

Cell_Cycle_Workflow Cell Cycle Analysis Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Data Acquisition and Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with Compound (IC50 concentration) seed_cells->treat_cells incubate_cells Incubate for 24-48h treat_cells->incubate_cells harvest_cells Harvest and Fix Cells (70% Ethanol) incubate_cells->harvest_cells rnase_treatment Treat with RNase A harvest_cells->rnase_treatment pi_stain Stain with Propidium Iodide (PI) rnase_treatment->pi_stain flow_cytometry Analyze by Flow Cytometry pi_stain->flow_cytometry cell_cycle_profile Determine Cell Cycle Distribution flow_cytometry->cell_cycle_profile

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow Apoptosis Assay Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Data Acquisition and Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with Compound seed_cells->treat_cells incubate_cells Incubate treat_cells->incubate_cells harvest_cells Harvest Cells incubate_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Binding Buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate_dark Incubate in Dark add_stains->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Methodology:

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to investigate the molecular mechanism of apoptosis by analyzing the expression levels of key regulatory proteins.

Workflow:

Western_Blot_Workflow Western Blot Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection cell_treatment Treat Cells with Compound cell_lysis Lyse Cells and Extract Proteins cell_treatment->cell_lysis protein_quant Quantify Protein Concentration cell_lysis->protein_quant sds_page Separate Proteins by SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab ecl_detection Detect with ECL Substrate secondary_ab->ecl_detection imaging Image Chemiluminescence ecl_detection->imaging

Caption: General workflow for Western blot analysis.

Methodology:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.[4]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization

The anticancer activity of 2-aminothiazole derivatives often involves the induction of the intrinsic apoptosis pathway.

Apoptosis_Pathway Proposed Apoptotic Pathway for 2-Aminothiazole Derivatives Compound Methyl 2-amino-5- isopropylthiazole-4-carboxylate Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.[3]

This diagram illustrates how 2-aminothiazole derivatives may induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3]

References

Application Notes and Protocols: Evaluation of Methyl 2-amino-5-isopropylthiazole-4-carboxylate as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a known hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinases have become one of the most important families of drug targets.

The 2-aminothiazole scaffold has been identified as a privileged structure in medicinal chemistry, serving as a core template for numerous kinase inhibitors, including the notable pan-Src family kinase inhibitor, Dasatinib.[1][2][3] Methyl 2-amino-5-isopropylthiazole-4-carboxylate (hereafter referred to as "Compound-T") is a 2-aminothiazole derivative with potential for development as a kinase inhibitor.

These application notes provide a comprehensive framework and detailed protocols for the initial biochemical and cellular evaluation of Compound-T's potential as a kinase inhibitor. The methodologies outlined are designed to assess its inhibitory potency, selectivity, and cellular activity.

Data Presentation: Inhibitory Activity Profile (Hypothetical Data)

To effectively evaluate the potential of a novel compound, its inhibitory activity is tested against a panel of selected kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables present hypothetical screening data for Compound-T to illustrate how results can be structured and compared against a known broad-spectrum kinase inhibitor, Staurosporine.

Table 1: In Vitro Biochemical Kinase Inhibition Data

Kinase TargetCompound-T IC50 (nM)Staurosporine IC50 (nM) (Control)Assay Format
Src756ADP-Glo™
Abl1508ADP-Glo™
Lck905ADP-Glo™
EGFR>10,00020ADP-Glo™
VEGFR28,50015ADP-Glo™
CDK2>10,00030ADP-Glo™

Table 2: Cell-Based Assay Data

Cell LineTarget PathwayCompound-T GI50 (nM)Staurosporine GI50 (nM) (Control)Assay Format
K562 (CML)Bcr-Abl55040Cell Proliferation (MTT)
Jurkat (T-cell)Lck/Src80050Cell Proliferation (MTT)
A431 (Epidermoid)EGFR>20,000150Cell Proliferation (MTT)

Experimental Protocols & Methodologies

Detailed protocols are essential for reproducible and reliable results. Below are the methodologies for key experiments to characterize Compound-T.

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A luminescent signal is generated that is proportional to the ADP concentration, and therefore, to kinase activity.[1]

Materials:

  • Compound-T (Stock solution in 100% DMSO)

  • Kinase of interest (e.g., Src, Abl)

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for each kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound-T in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series of Compound-T in a separate plate using 100% DMSO. This will be the intermediate compound plate.

    • Transfer a small volume (e.g., 1 µL) from the intermediate plate to the final assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Add 10 µL of the kinase/substrate mix to each well of the 384-well assay plate containing the pre-spotted compounds.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol measures the inhibitory effect of Compound-T on a specific kinase signaling pathway within a cellular context by quantifying the phosphorylation of a key downstream substrate.[4][5]

Materials:

  • Cell line expressing the target kinase (e.g., K562 cells for Bcr-Abl).

  • Appropriate cell culture medium and supplements.

  • 96-well cell culture plates.

  • Compound-T.

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • ELISA plate pre-coated with a capture antibody for the total substrate protein.

  • A detection antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-CrkL for Bcr-Abl).

  • HRP-conjugated secondary antibody.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution (e.g., 1 M H₂SO₄).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment.

    • Incubate for 24 hours at 37°C with 5% CO₂.

    • Treat the cells with a serial dilution of Compound-T for a predetermined time (e.g., 2 hours). Include DMSO-only controls.

  • Cell Lysis:

    • After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well.

    • Incubate on ice for 15 minutes with gentle agitation to ensure complete lysis.

    • Centrifuge the plate to pellet cell debris and collect the supernatant (lysate).

  • ELISA Procedure:

    • Add 100 µL of cell lysate to each well of the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature to allow the substrate protein to bind to the capture antibody.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • The absorbance is proportional to the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition of phosphorylation for each concentration of Compound-T relative to the DMSO control.

    • Determine the IC50 value by plotting the data as described for the biochemical assay.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent key concepts and experimental flows.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (e.g., Compound-T) Inhibitor->RAF Inhibits G start Start: Obtain Compound-T prep Compound Preparation (Stock Solution & Dilutions) start->prep biochem_assay Protocol 1: In Vitro Biochemical Assay (e.g., ADP-Glo™) prep->biochem_assay cell_assay Protocol 2: Cell-Based Assay (e.g., Phospho-ELISA) prep->cell_assay biochem_data Data Analysis: Calculate Biochemical IC50 biochem_assay->biochem_data decision Evaluate Potency & Selectivity biochem_data->decision cell_data Data Analysis: Calculate Cellular IC50 cell_assay->cell_data cell_data->decision end End: Candidate Prioritization decision->end G cluster_reaction Kinase Reaction cluster_inhibition With Inhibitor cluster_no_inhibition Without Inhibitor (Control) ATP ATP ADP ADP ATP->ADP Kinase Activity High ATP High ATP Low ADP Low ADP High ATP->Low ADP Low Kinase Activity Low Light Low Light Low ADP->Low Light ADP-Glo Signal Low ATP Low ATP High ADP High ADP Low ATP->High ADP High Kinase Activity High Light High Light High ADP->High Light ADP-Glo Signal

References

Application Notes and Protocols for Cell-Based Assays of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing cell-based assays for evaluating the anti-cancer properties of thiazole derivatives. The protocols detailed below are foundational for determining cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Introduction to Thiazole Derivatives in Cancer Research

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1] Thiazole derivatives have emerged as a promising class of compounds in oncology, with several exhibiting potent anti-cancer effects. These compounds can exert their activity through various mechanisms, including the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and disruption of the cell cycle.[2] Approved anti-cancer drugs such as Dasatinib and Ixazomib feature a thiazole core, encouraging further research into novel derivatives. This document outlines key cell-based assays to characterize the anti-cancer potential of new thiazole compounds.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various thiazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Compound/DerivativeMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT116 (Colon)U87 MG (Glioblastoma)Reference
Compound 19 (Benzothiazole derivative) 0.30-0.450.380.35[1]
Compound 18 (Thiazole scaffold) 4.75-0.50--[2]
Compound 4c 2.57 ± 0.167.26 ± 0.44---
Staurosporine (Reference) 6.77 ± 0.418.4 ± 0.51---
Compound 6 (Thiazole derivative) --12.0 ± 1.73--[3]
Cisplatin (Reference) -----[3]
Compound 4i -----[4]
Compound 5 (Thiazolyl-pyrazoline) -----[5]
Compound 7b (Thiadiazole derivative) 6.13----
Sorafenib (Reference) 7.26----

Note: Dashes indicate data not available from the cited sources.

Key Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h for attachment seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of thiazole derivatives incubate_24h->prepare_dilutions add_compounds Add compounds to wells prepare_dilutions->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution to each well incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with thiazole derivatives for the desired time, then harvest and wash with PBS. 2[6]. Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C. 3[6]. Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol. 4[7]. Staining: Resuspend the cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). 5[7][6]. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

[6]### Signaling Pathways Targeted by Thiazole Derivatives

Thiazole derivatives have been shown to inhibit several key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. A[2]berrant activation of this pathway is common in many cancers. S[2]everal thiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR.

[1][2]PI3K/Akt/mTOR Pathway Inhibition by Thiazole Derivatives

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

EGFR and VEGFR-2 Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis. T[5][8]hiazole-based compounds have been developed as inhibitors of these critical signaling pathways.

[5]EGFR and VEGFR-2 Signaling Inhibition

Receptor_Pathways cluster_egfr EGFR Signaling cluster_vegfr VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer Dimerization & Autophosphorylation EGFR->EGFR_dimer EGFR_downstream Proliferation, Survival EGFR_dimer->EGFR_downstream VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_dimer Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer VEGFR2_downstream Angiogenesis, Vascular Permeability VEGFR2_dimer->VEGFR2_downstream Thiazole Thiazole Derivatives Thiazole->EGFR Inhibits Thiazole->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling by thiazole derivatives.

References

Synthesis of Novel Schiff Bases from Methyl 2-amino-5-isopropylthiazole-4-carboxylate: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff bases derived from Methyl 2-amino-5-isopropylthiazole-4-carboxylate. These compounds are of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of thiazole-based Schiff bases, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The protocols outlined herein are based on established methodologies for analogous 2-aminothiazole derivatives and are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[2] The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs. The combination of these two pharmacophores in Schiff bases derived from this compound is anticipated to yield novel molecular entities with significant therapeutic potential. This document details the synthesis, characterization, and potential applications of this promising class of compounds.

General Reaction Scheme

The synthesis of Schiff bases from this compound involves a condensation reaction with a variety of substituted aldehydes. The general reaction is depicted below:

G Thiazole This compound SchiffBase Schiff Base Thiazole->SchiffBase + R-CHO Ethanol, Acetic Acid (cat.) Reflux Aldehyde Substituted Aldehyde (R-CHO) Water Water (H₂O)

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of Schiff bases from this compound.

Materials and Methods
  • This compound

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

  • Characterization instruments: FT-IR spectrometer, NMR spectrometer, Mass spectrometer, Melting point apparatus.

General Synthesis Protocol
  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add the substituted aldehyde (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[1]

  • Fit the flask with a condenser and reflux the mixture with constant stirring for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • The resulting solid product is then filtered, washed with a small amount of cold ethanol, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base.[1]

Characterization

The synthesized Schiff bases should be characterized using standard spectroscopic techniques to confirm their structure and purity.

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the disappearance of the characteristic N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the appearance of a new strong absorption band corresponding to the C=N (imine) stretch (typically in the range of 1600-1650 cm⁻¹).[1]

  • ¹H NMR Spectroscopy: The most significant evidence for Schiff base formation in the ¹H NMR spectrum is the appearance of a singlet peak for the azomethine proton (-N=CH-) in the downfield region (typically δ 8-10 ppm). The signals corresponding to the amino protons of the starting material will be absent.

  • ¹³C NMR Spectroscopy: The formation of the imine bond is further confirmed by the appearance of a signal for the azomethine carbon in the range of δ 160-170 ppm.

  • Mass Spectrometry: The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry, which should show the expected molecular ion peak.

Data Presentation

The following tables summarize the expected physical and spectroscopic data for a series of Schiff bases derived from a close analog, Ethyl 2-aminothiazole-4-carboxylate.[1] These values can serve as a reference for the expected outcomes when using this compound. Slight variations in melting points, yields, and spectroscopic shifts are to be expected due to the structural differences.

Table 1: Physical Data of Synthesized Schiff Base Analogs [1]

Compound IDR-Group of AldehydeMolecular FormulaYield (%)Melting Point (°C)
1a PhenylC₁₃H₁₂N₂O₂S50160-162
1b 4-HydroxyphenylC₁₃H₁₂N₂O₃S60200-202
1c 4-NitrophenylC₁₃H₁₁N₃O₄S55210-212
1d 4-MethoxyphenylC₁₄H₁₄N₂O₃S65180-182

Table 2: Key Spectroscopic Data of Synthesized Schiff Base Analogs [1]

Compound IDFT-IR (C=N, cm⁻¹)¹H NMR (-N=CH-, δ ppm)
1a 16169.47
1b 16129.48
1c 16109.80
1d 16059.40

Workflow and Logical Relationships

The overall workflow for the synthesis and characterization of the target Schiff bases can be visualized as follows:

G cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Reactants Mixing Reactants (Thiazole + Aldehyde) Catalysis Addition of Catalyst (Glacial Acetic Acid) Reactants->Catalysis Reflux Refluxing the Mixture Catalysis->Reflux Monitoring TLC Monitoring Reflux->Monitoring Cooling Cooling to RT Monitoring->Cooling Evaporation Solvent Evaporation Cooling->Evaporation Filtration Filtration and Washing Evaporation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FTIR FT-IR Spectroscopy Recrystallization->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Recrystallization->NMR MassSpec Mass Spectrometry Recrystallization->MassSpec MP Melting Point Determination Recrystallization->MP

Caption: Experimental workflow for synthesis and characterization.

Applications in Drug Development

Thiazole-containing Schiff bases are known to exhibit a wide array of pharmacological activities. The synthesized compounds from this compound are promising candidates for further investigation in the following areas:

  • Antimicrobial Agents: Many thiazole Schiff bases have demonstrated potent activity against various strains of bacteria and fungi.

  • Anticancer Agents: The antiproliferative properties of these compounds against various cancer cell lines have been reported, making them interesting leads for oncology research.

  • Anti-inflammatory and Analgesic Agents: The structural features of these molecules suggest potential for development as anti-inflammatory and pain-relieving drugs.

The versatile synthetic route and the diverse biological potential of these Schiff bases make them an attractive scaffold for the development of new therapeutic agents. Further derivatization and biological screening are encouraged to explore the full potential of this compound class.

References

Application Notes and Protocols for Methyl 2-amino-5-isopropylthiazole-4-carboxylate in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Methyl 2-amino-5-isopropylthiazole-4-carboxylate as a scaffold for the development of novel agricultural fungicides. The information presented is based on existing research on related 2-aminothiazole derivatives and outlines protocols for synthesis, fungicidal screening, and mechanism of action studies.

Introduction

Thiazole-containing compounds represent a significant class of fungicides used in agriculture.[1][2] Their mechanism of action often involves the inhibition of vital fungal cellular processes, such as ergosterol biosynthesis.[1] this compound is a promising starting scaffold for the synthesis of new fungicidal candidates due to the versatile reactivity of the 2-amino group, which allows for the introduction of various pharmacophores to modulate biological activity. Research on analogous 2-aminothiazole derivatives has demonstrated significant efficacy against a range of phytopathogenic fungi.[3][4][5]

Data Presentation: Fungicidal Activity of Related 2-Aminothiazole Derivatives

The following tables summarize the fungicidal activity of various 2-aminothiazole derivatives against key plant pathogens, providing a baseline for structure-activity relationship (SAR) studies.

Table 1: In Vitro Fungicidal Activity (EC₅₀ in µg/mL) of 2-Aminothiazole Derivatives against Various Plant Pathogens

Compound/DerivativePhytophthora infestansBotrytis cinereaXanthomonas oryzae pv. oryzicolaReference
2-aminothiazole quinazoline derivative F29--2.0[3]
2-aminothiazole quinazoline derivative F8Comparable to Carbendazim-22.8[3]
Isothiazole–thiazole derivative 6u0.20--[2]
Cyclohexylsulfonamide derivative III-19-1.99-[4]
Cyclohexylsulfonamide derivative III-21-2.33-[4]
Cyclohexylsulfonamide derivative III-27-2.04-[4]

Table 2: In Vivo Fungicidal Activity of 2-Aminothiazole Derivatives

Compound/DerivativePathogenHost PlantControl Effect (%) at 200 µg/mLReference
Cyclohexylsulfonamide derivative III-19Botrytis cinereaTomato78.0[4]
Cyclohexylsulfonamide derivative III-21Botrytis cinereaTomato89.8[4]
Cyclohexylsulfonamide derivative III-27Botrytis cinereaTomato87.9[4]

Experimental Protocols

Protocol 1: Synthesis of N-substituted-2-amino-5-isopropylthiazole-4-carboxylate Derivatives

This protocol describes a general method for the acylation of the 2-amino group of this compound.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agents (e.g., EDCI, HOBt) if starting from a carboxylic acid

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. If starting with a carboxylic acid, add the carboxylic acid (1.1 equivalents) followed by the coupling agents (e.g., EDCI and HOBt, 1.2 equivalents each).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines the determination of the half-maximal effective concentration (EC₅₀) of synthesized compounds against various fungal pathogens.

Materials:

  • Synthesized thiazole derivatives

  • Fungal pathogens (e.g., Botrytis cinerea, Phytophthora infestans)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60 °C.

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth (typically <1%).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing culture of the target fungus.

  • Include a positive control (a commercial fungicide) and a negative control (PDA with DMSO only).

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25 °C) in the dark.

  • Measure the colony diameter (in mm) after a specified period when the fungal growth in the negative control plate has reached a significant size.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC₅₀ value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Protocol 3: In Vivo Fungicidal Activity Assay (Detached Leaf Assay)

This protocol assesses the protective efficacy of the compounds on plant tissue.

Materials:

  • Synthesized thiazole derivatives

  • Healthy, young leaves from a susceptible host plant (e.g., tomato for Phytophthora infestans, bean for Botrytis cinerea)

  • Fungal spore suspension of the target pathogen

  • Wetting agent (e.g., Tween 20)

  • Humid chambers (e.g., petri dishes with moist filter paper)

  • Growth chamber or incubator

Procedure:

  • Prepare solutions of the test compounds at various concentrations (e.g., 50, 100, 200 µg/mL) in water containing a small amount of a wetting agent.

  • Uniformly spray the solutions onto the surface of the detached leaves until runoff.

  • Allow the leaves to air dry.

  • Inoculate the treated leaves with a spore suspension of the target pathogen (e.g., by placing a droplet of the suspension on the leaf surface).

  • Place the inoculated leaves in humid chambers to maintain high humidity.

  • Include positive and negative controls as in the in vitro assay.

  • Incubate the chambers under controlled conditions (e.g., 18-22 °C with a photoperiod).

  • Assess the disease severity after 3-7 days by measuring the lesion diameter or estimating the percentage of the leaf area infected.

  • Calculate the control efficacy using the formula:

    • Control Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Fungicidal Activity Screening cluster_moa Mechanism of Action Studies start Methyl 2-amino-5-isopropyl- thiazole-4-carboxylate synthesis Derivatization (e.g., Acylation) start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assay (Mycelial Growth Inhibition) characterization->in_vitro in_vivo In Vivo Assay (Detached Leaf/Whole Plant) characterization->in_vivo ec50 EC50 Determination in_vitro->ec50 efficacy Control Efficacy Assessment in_vivo->efficacy sar Structure-Activity Relationship (SAR) Analysis ec50->sar efficacy->sar moa Ergosterol Biosynthesis Inhibition Assay sar->moa

Caption: Experimental workflow for the development of novel fungicides.

signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol c14_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->c14_demethylase ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation inhibitor Thiazole Derivative (Potential Inhibitor) inhibitor->c14_demethylase c14_demethylase->ergosterol

Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.

References

Application Notes and Protocols for the Formulation of Poorly Soluble Thiazole Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antifungal, anti-inflammatory, and anti-HIV properties.[1][2] A significant hurdle in the preclinical and clinical development of many promising thiazole-based drug candidates is their poor aqueous solubility. This low solubility can lead to inadequate dissolution in gastrointestinal fluids, resulting in low and variable oral bioavailability, which complicates the assessment of their pharmacodynamics and toxicology in in vivo studies.[3]

To overcome these challenges, various formulation strategies can be employed to enhance the solubility and dissolution rate of these compounds. This document provides detailed application notes and protocols for the formulation of poorly soluble thiazole compounds for in vivo studies, focusing on techniques such as co-solvent systems, suspensions, solid dispersions, and nanosuspensions.

Pre-formulation Assessment

A thorough pre-formulation assessment is crucial for selecting the most appropriate solubility enhancement strategy. Key parameters to evaluate include the compound's physicochemical properties, such as its aqueous solubility at different pH values, pKa, logP, and solid-state characteristics (crystalline vs. amorphous).

Experimental Protocol 1: Solubility Assessment

This protocol outlines the procedure for determining the equilibrium solubility of a thiazole compound in various vehicles commonly used for in vivo studies.

Materials:

  • Poorly soluble thiazole compound

  • Selection of vehicles (e.g., Water, 0.9% Saline, Phosphate Buffered Saline (PBS) pH 7.4, 5% Dextrose in Water (D5W), Polyethylene glycol 400 (PEG 400), Propylene glycol, DMSO, Tween® 80, Carboxymethylcellulose)

  • Vials

  • Shaker incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

  • Add an excess amount of the thiazole compound to a series of vials, each containing a known volume of a different vehicle.

  • Seal the vials and place them in a shaker incubator set at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid material.

  • Centrifuge the samples at a high speed to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Express the solubility in units such as mg/mL or µg/mL.

Formulation Strategies and Protocols

Based on the pre-formulation data, an appropriate formulation strategy can be developed. The goal is to create a stable, non-toxic, and effective preparation suitable for the intended route of administration.

Co-Solvent Formulations

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic drugs. This is a common and straightforward approach for early-stage in vivo studies.

Materials:

  • Poorly soluble thiazole compound

  • Co-solvent (e.g., DMSO, PEG 400, Ethanol)

  • Aqueous vehicle (e.g., 0.9% Saline, D5W)

  • Sterile containers and filters

Procedure:

  • Weigh the required amount of the thiazole compound.

  • In a sterile container, dissolve the compound in a minimal amount of the chosen co-solvent. Sonication may be used to aid dissolution.

  • Once fully dissolved, slowly add the aqueous vehicle to the drug-co-solvent mixture while stirring continuously to reach the final desired volume and concentration.

  • Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • For parenteral administration, filter the final formulation through a 0.22 µm sterile filter.

Table 1: Example of Co-Solvent Formulation for a Thiazole Compound

ComponentExample ConcentrationPurpose
Thiazole Compound10 mg/mLActive Pharmaceutical Ingredient (API)
PEG 40040% (v/v)Co-solvent to dissolve the API
Propylene Glycol10% (v/v)Co-solvent and viscosity modifier
0.9% Saline50% (v/v)Aqueous vehicle
Suspension Formulations

For compounds that cannot be fully solubilized at the required concentration, a suspension can be prepared. This involves dispersing the solid drug particles in a liquid vehicle. Particle size reduction is often necessary to improve stability and dissolution.

Nanosuspensions consist of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. This technique significantly increases the surface area of the drug, leading to a higher dissolution rate and improved bioavailability.[4]

Materials:

  • Poorly soluble thiazole compound (micronized, if necessary)

  • Stabilizer (e.g., Poloxamer 407, Tween 80, Hydroxypropyl methylcellulose (HPMC))

  • Dispersion medium (e.g., sterile water for injection)

  • High-pressure homogenizer or media mill

Procedure:

  • Disperse the thiazole compound in an aqueous solution containing the stabilizer(s).

  • Process the dispersion through a high-pressure homogenizer or a media mill for a sufficient number of cycles or time to achieve the desired particle size (typically below 1000 nm).

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • The nanosuspension can be used as a liquid dosage form or further processed into a solid form (e.g., by lyophilization).

Solid Dispersion Formulations

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. The drug can exist in an amorphous or crystalline form within the carrier. Amorphous solid dispersions are particularly effective at improving solubility and bioavailability.

Materials:

  • Poorly soluble thiazole compound

  • Polymeric carrier (e.g., Polyvinylpyrrolidone (PVP), HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

Procedure:

  • Dissolve both the thiazole compound and the polymeric carrier in a common volatile organic solvent.

  • Remove the solvent using a rotary evaporator under vacuum. This process leaves a solid film or mass.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • The resulting solid can be milled into a powder and filled into capsules or formulated into tablets for oral administration.

In Vivo Performance of Formulated Thiazole Compounds

The ultimate goal of formulation is to improve the in vivo performance of the drug. Pharmacokinetic studies in animal models are essential to evaluate the success of a formulation strategy. A key example is the anticancer drug Dasatinib, a thiazole-containing compound with poor, pH-dependent solubility.[5]

Table 2: Comparative Pharmacokinetic Parameters of Dasatinib Formulations in Rats

Formulation TypeDoseCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Pure Dasatinib Suspension10 mg/kg32.08 ± 0.21-100
Solid Lipid Nanoparticles (SLN)10 mg/kg158.26 ± 0.54-324

Table 3: Comparative Pharmacokinetic Parameters of Dasatinib Formulations in Humans

Formulation TypeDoseCmax (ng/mL)AUC₀₋inf (ng·h/mL)NoteReference
Crystalline Monohydrate (Reference)140 mg279 ± 146989 ± 391High inter-subject variability[6]
Amorphous Solid Dispersion (Test)100 mg282 ± 59864 ± 213Bioequivalent at a 30% lower dose with significantly less variability[6]

These data clearly demonstrate that advanced formulation strategies like solid lipid nanoparticles and amorphous solid dispersions can significantly enhance the oral bioavailability and reduce the pharmacokinetic variability of poorly soluble thiazole compounds like Dasatinib.[6][7][8]

Visualization of Concepts

Logical Workflow for Formulation Development

The following diagram illustrates a typical workflow for developing a suitable formulation for a poorly soluble thiazole compound for in vivo studies.

G cluster_0 Pre-formulation cluster_2 In Vivo Evaluation A Physicochemical Characterization B Solubility Screening in Various Vehicles A->B D Co-solvent System B->D E Suspension/ Nanosuspension B->E F Solid Dispersion B->F G Lipid-based System B->G C Stability Assessment C->D C->E C->F C->G H Pharmacokinetic Study (e.g., in Rats) D->H E->H F->H G->H I Efficacy/Toxicology Study H->I

Caption: Workflow for in vivo formulation development.

Experimental Workflow for Solid Dispersion Preparation

This diagram details the steps involved in preparing a solid dispersion using the solvent evaporation method.

G A Weigh API and Polymer Carrier B Dissolve in a Common Solvent A->B C Solvent Evaporation (Rotary Evaporator) B->C D Drying under Vacuum C->D E Milling and Sieving D->E F Characterization (DSC, PXRD, Dissolution) E->F G Final Dosage Form (Capsules/Tablets) F->G G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Thiazole Thiazole Derivative (e.g., Dasatinib) Thiazole->PI3K Thiazole->mTORC1

References

Troubleshooting & Optimization

Improving the yield of Hantzsch thiazole synthesis for 2-aminothiazole-4-carboxylates.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis, specifically tailored for researchers, scientists, and drug development professionals working on the synthesis of 2-aminothiazole-4-carboxylates. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and improve your reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-aminothiazole-4-carboxylates via the Hantzsch reaction.

Question: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Answer:

Low yields in the Hantzsch synthesis of 2-aminothiazole-4-carboxylates can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Traditional methods often involve refluxing in ethanol, but modern approaches have shown significant improvements.[1][2][3] Consider exploring alternative energy sources like microwave irradiation or ultrasonication, which can lead to shorter reaction times and higher yields.[1][3][4] Solvent-free conditions have also been reported to be effective and environmentally friendly.[2][5]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the self-condensation of the α-haloketone or decomposition of the thioamide. Using a slight excess of the thioamide can sometimes help to favor the desired reaction pathway.[6]

  • Purification Losses: The workup and purification steps can be a source of product loss. 2-aminothiazoles can be sensitive to pH changes. Neutralization of the reaction mixture is often required to precipitate the product.[6][7] Ensure the pH is carefully controlled during workup. Recrystallization is a common purification method, but choosing the right solvent system is crucial to minimize losses.

Here is a logical workflow to troubleshoot low yields:

LowYieldTroubleshooting start Low Yield Observed check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction check_side_products Analyze for Side Products (NMR, LC-MS) start->check_side_products optimize_workup Optimize Workup & Purification start->optimize_workup solution_conditions - Try alternative solvents (e.g., water, DMF) - Use microwave or ultrasound - Explore solvent-free conditions check_conditions->solution_conditions solution_monitoring - Extend reaction time - Increase temperature cautiously monitor_reaction->solution_monitoring solution_side_products - Use slight excess of thioamide - Adjust temperature check_side_products->solution_side_products solution_workup - Careful pH control during neutralization - Optimize recrystallization solvent optimize_workup->solution_workup improved_yield Improved Yield solution_conditions->improved_yield solution_monitoring->improved_yield solution_side_products->improved_yield solution_workup->improved_yield

Caption: Troubleshooting workflow for low reaction yields.

Question: I am observing the formation of significant side products. How can I identify and minimize them?

Answer:

Side product formation is a common issue. The primary side products in a Hantzsch synthesis often arise from the reactivity of the starting materials.

  • Identification: Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structures of the impurities.

  • Minimization Strategies:

    • Control of Stoichiometry: As mentioned, using a slight excess of the thiourea or thioamide (e.g., 1.5 equivalents) can help to ensure the α-haloketone is consumed in the desired reaction.[6]

    • Temperature Control: High temperatures can promote side reactions. If you are using conventional heating, try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes offer better control over heating and reduce side product formation.[4]

    • pH Control: The reaction is often carried out under neutral or slightly basic conditions. The initial product may form as an HBr salt, which is then neutralized to precipitate the final product.[6] In some cases, acidic conditions can lead to the formation of isomeric products (3-substituted 2-imino-2,3-dihydrothiazoles instead of 2-(N-substituted amino)thiazoles), so maintaining the correct pH is crucial.[8]

Question: The purification of my 2-aminothiazole-4-carboxylate is challenging. What are the best practices?

Answer:

Purification can indeed be tricky due to the properties of the product.

  • Precipitation/Crystallization: The product is often poorly soluble in water and can be precipitated by neutralizing the reaction mixture with a weak base like sodium carbonate.[6][7] This is a simple and effective initial purification step. For further purification, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures with chloroform) is recommended.[9]

  • Chromatography: If crystallization does not yield a pure product, column chromatography on silica gel can be employed. A common eluent system is a mixture of ethyl acetate and hexane.[7]

  • Handling of the Product: Be aware that 2-aminothiazoles can be sensitive. For instance, 2-aminothiazole itself can react with sulfur dioxide to form a relatively insoluble bisulfite compound, a property that has been used for its purification.[10] While not directly applicable to all carboxylates, it highlights the potential reactivity of the core structure.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis involves the reaction between an α-haloketone and a thioamide (or thiourea).[11] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack (SN2 reaction) of the sulfur atom of the thioamide on the α-carbon of the haloketone.[6][7] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[7][12]

HantzschMechanism reactants α-Haloketone + Thioamide sn2 SN2 Attack (S on α-Carbon) reactants->sn2 intermediate Thioether Intermediate sn2->intermediate cyclization Intramolecular Cyclization (N on Carbonyl C) intermediate->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration (-H2O) cyclic_intermediate->dehydration product Thiazole Product dehydration->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q2: What are some modern and greener alternatives to the classical Hantzsch synthesis conditions?

A2: Several modern methods have been developed to make the Hantzsch synthesis more efficient and environmentally friendly.[2][3] These include:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to higher yields.[4]

  • Ultrasonic Irradiation: Similar to microwave synthesis, the use of ultrasound can accelerate the reaction.[1][3]

  • Solvent-Free Synthesis: Grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol, can lead to a rapid and efficient reaction without the need for bulk solvents.[2][5]

  • Use of Green Solvents: Water has been successfully used as a solvent for this reaction, often in the presence of a phase-transfer catalyst like β-cyclodextrin.[5]

  • Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy recovery and reuse of the catalyst.[1][2]

Q3: How does the choice of α-haloketone and thioamide affect the reaction?

A3: The nature of the substituents on both the α-haloketone and the thioamide can influence the reaction rate and yield. Generally, the reaction works well with a variety of substituents. The halogen on the α-haloketone is typically bromine, but chlorine or iodine can also be used.[6] The thioamide component can be thiourea to yield 2-aminothiazoles, or a substituted thioamide to produce 2-substituted aminothiazoles.[7][11] The electronic nature of the substituents can affect the nucleophilicity of the thioamide and the electrophilicity of the α-haloketone, thereby influencing the reaction kinetics.

Data Summary and Experimental Protocols

For your convenience, the following tables summarize quantitative data from various studies to help you select the optimal conditions for your synthesis.

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

Catalyst/MethodSolventTemperature (°C)TimeYield (%)Reference
Silica Supported Tungstosilisic AcidEthanol/Water (1:1)Reflux2 h79-90[1][2]
Ultrasonic Irradiation (with catalyst)Ethanol/Water (1:1)Room Temp30 min85-95[1]
β-cyclodextrinWater50-High[5]
Solvent-freeGrinding at RT5-10 minHigh[2]
Conventional HeatingMethanol100 (hot plate setting)30 min~99 (crude)[6][7]
Microreactor (EOF)-70-High conversion[13]

Table 2: Example Experimental Protocol (Conventional Heating)

StepProcedureNotes
1. Reactant Mixing In a suitable vial, combine the α-bromo-β-keto ester (1 equivalent) and thiourea (1.5 equivalents).Using a slight excess of thiourea is common.[6]
2. Solvent Addition Add ethanol or methanol as the solvent.The volume should be sufficient to dissolve or suspend the reactants.
3. Heating Heat the mixture with stirring. A typical condition is refluxing for 24 hours or heating on a hot plate at a set temperature for a shorter duration (e.g., 30 minutes).[7][14]Monitor the reaction by TLC.
4. Workup Cool the reaction mixture to room temperature. Pour the contents into a beaker containing a weak base solution (e.g., 5% Na2CO3) to neutralize the acid formed and precipitate the product.[6][7]The product is often poorly soluble in water.
5. Isolation Filter the precipitate using a Buchner funnel, wash with cold water, and air dry.[7]
6. Purification Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole-4-carboxylate.[14]

This technical support center provides a starting point for troubleshooting and optimizing your Hantzsch thiazole synthesis. For more specific issues, consulting the primary literature is always recommended.

References

Common side products in the synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Incomplete reaction is a primary cause. Ensure your starting materials, particularly the α-halo-β-ketoester intermediate (methyl 2-chloro-4-methyl-3-oxopentanoate), are of high purity. The reaction with thiourea requires sufficient heating to drive the cyclization; ensure the reflux temperature is maintained. Additionally, the initial formation of the α-chloro-β-ketoester is critical. The reaction between methyl chloroacetate and isobutyraldehyde in the presence of a base like sodium methoxide must be carried out under anhydrous conditions to prevent side reactions.

Another potential issue is the loss of product during workup and purification. The product has moderate solubility in common organic solvents. Ensure efficient extraction and minimize losses during recrystallization by carefully selecting the solvent system and optimizing the crystallization temperature.

Q2: I am observing a significant amount of an impurity with a different retention time in my HPLC analysis. What could this be?

A2: A common impurity is the unreacted α-halo-β-ketoester intermediate (methyl 2-chloro-4-methyl-3-oxopentanoate). This indicates that the cyclization reaction with thiourea is incomplete. To address this, you can try increasing the reaction time or the amount of thiourea (e.g., using a slight excess).

Another possibility is the presence of unreacted starting materials from the first step, such as isobutyraldehyde or methyl chloroacetate, if the initial condensation was not efficient.

Q3: My final product shows a peak in the NMR spectrum corresponding to a carboxylic acid, but I am synthesizing a methyl ester. What happened?

A3: This indicates hydrolysis of the methyl ester group to the corresponding carboxylic acid (2-amino-5-isopropylthiazole-4-carboxylic acid). This can occur during the workup or purification steps if the product is exposed to acidic or basic conditions, especially at elevated temperatures. To avoid this, ensure that any aqueous washes are performed with neutral or near-neutral solutions (e.g., saturated sodium bicarbonate followed by brine) and that the temperature is kept low. If purification is done via chromatography, use a neutral solvent system.

Q4: I have an unknown side product that is difficult to characterize. What are some other potential byproducts of the Hantzsch thiazole synthesis?

A4: The Hantzsch synthesis can sometimes yield isomeric impurities. Although less common with unsubstituted thiourea, alternative cyclization pathways can theoretically lead to different heterocyclic systems. Another possibility, though less frequent, is the formation of pseudothiohydantoins, which arise from a different mode of reaction between the α-halo-ketoester and thiourea.

Furthermore, under certain conditions, dimerization or polymerization of reactive intermediates can occur, leading to higher molecular weight impurities. These are often amorphous solids that can be difficult to characterize.

Troubleshooting Guide: Common Side Products

Side Product Potential Cause Suggested Solution
Unreacted Starting Materials (Isobutyraldehyde, Methyl Chloroacetate, Thiourea)Incomplete reaction; incorrect stoichiometry.Ensure high purity of starting materials. Use a slight excess of the aldehyde and thiourea. Optimize reaction time and temperature.
Methyl 2-chloro-4-methyl-3-oxopentanoate (α-halo-β-ketoester intermediate)Incomplete cyclization with thiourea.Increase reaction time for the cyclization step. Ensure adequate heating (reflux). A slight excess of thiourea may be beneficial.
2-Amino-5-isopropylthiazole-4-carboxylic acid (Hydrolysis product)Presence of acid or base during workup or purification at elevated temperatures.Maintain neutral pH during workup. Use buffered solutions if necessary. Avoid prolonged heating in the presence of water.
Isomeric Thiazine or other heterocyclic byproducts Alternative cyclization pathways.Ensure reaction conditions (solvent, temperature) are optimized for the desired Hantzsch condensation.
Dimeric/Polymeric Impurities Non-specific side reactions of reactive intermediates.Control reaction temperature carefully. Ensure efficient stirring to avoid localized high concentrations of reactants.

Experimental Protocol: Synthesis of this compound

This protocol is based on established Hantzsch thiazole synthesis methodologies.

Step 1: Preparation of the α-chloro-β-ketoester intermediate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide by carefully adding sodium metal (1 equivalent) to anhydrous methanol.

  • To this solution, add methyl chloroacetate (1 equivalent) and isobutyraldehyde (1.1 equivalents) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the solvent is typically removed under reduced pressure to yield the crude intermediate.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve the crude intermediate from Step 1 in a suitable solvent, such as ethanol or methanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic pathway, including the formation of the main product and a potential major side product.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products R1 Methyl Chloroacetate I1 Methyl 2-chloro-4-methyl-3-oxopentanoate R1->I1 + Isobutyraldehyde (R2) + NaOMe (R4) R2 Isobutyraldehyde R2->I1 R3 Thiourea P1 This compound R3->P1 R4 Sodium Methoxide R4->I1 I1->P1 + Thiourea (R3) Reflux SP1 Unreacted Intermediate I1->SP1 Incomplete Reaction SP2 Hydrolysis Product P1->SP2 H2O, H+ or OH-

Technical Support Center: Crystallization of Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Methyl 2-amino-5-isopropylthiazole-4-carboxylate by crystallization.

Troubleshooting Crystallization Issues

This guide addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Compound "Oils Out" (Forms a liquid instead of solid) The compound is coming out of solution at a temperature above its melting point, possibly due to a supersaturated solution or the presence of impurities that lower the melting point.Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. If the problem persists, consider a preliminary purification step like column chromatography to remove impurities.[1]
No Crystals Form Upon Cooling The solution is not supersaturated, meaning too much solvent was used.Re-heat the solution and evaporate a portion of the solvent to increase the concentration of the compound. Allow the concentrated solution to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal.
Crystallization is Too Rapid The solution is highly supersaturated, leading to the rapid formation of small, often impure crystals.Place the solution back on the heat source and add a small amount of extra solvent to slightly decrease saturation. An ideal crystallization should show initial crystal formation after about 5 minutes and continue over a 20-minute period.[1]
Poor or Low Yield of Crystals A significant amount of the compound remains dissolved in the mother liquor. This can be caused by using an excessive amount of solvent or not allowing sufficient time for crystallization at a low temperature.Before filtering, cool the flask in an ice bath to maximize crystal precipitation. To check for dissolved product, take a small sample of the mother liquor and evaporate it; a significant solid residue indicates substantial product loss. If so, the mother liquor can be concentrated and a second crop of crystals can be collected.[1]
Crystals are Colored or Appear Impure The crude material contains colored impurities that co-crystallize with the product.If the impurities are colored and non-polar, consider treating the hot solution with a small amount of activated charcoal before the hot filtration step. Be aware that charcoal can also adsorb some of the desired product.

Crystallization Workflow and Troubleshooting Logic

The following diagram outlines the general workflow for crystallization and the decision-making process for troubleshooting common issues.

G cluster_workflow Crystallization Workflow cluster_troubleshooting Troubleshooting Logic start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath check_crystals Crystals Formed? cool->check_crystals filter Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_workflow Pure Product dry->end_workflow action_node action_node check_purity Crystals Pure? check_crystals->check_purity Yes oiling_out Oiling Out Occurred? check_crystals->oiling_out No check_yield Yield Acceptable? check_purity->check_yield Yes action_node_recrystallize Re-crystallize or Use Charcoal check_purity->action_node_recrystallize No check_yield->end_workflow Yes action_node_second_crop Collect Second Crop from Mother Liquor check_yield->action_node_second_crop No action_node_reheat_add_solvent Re-heat and Add More Solvent oiling_out->action_node_reheat_add_solvent Yes action_node_concentrate Concentrate Solution oiling_out->action_node_concentrate No action_node_reheat_add_solvent->cool action_node_concentrate->cool action_node_recrystallize->dissolve

Caption: A flowchart illustrating the crystallization workflow and troubleshooting decision points.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the crystallization of this compound?

A1: While specific data for this exact compound is limited, general guidance for 2-amino-thiazole-5-carboxylic acid derivatives suggests a range of solvents. These include C1-C6 alcohols (like ethanol and methanol), C5-C8 alkanes (like hexane), C4-C8 ethers, and C4-C8 esters.[2] Mixtures of solvents are also common. For similar compounds, such as ethyl 2-aminothiazole-4-carboxylate, ethanol has been successfully used for recrystallization.[3][4] A good starting point would be to test the solubility of your crude product in small amounts of these solvents to find one that dissolves the compound when hot but has low solubility when cold.

Q2: What is the expected appearance of pure this compound?

A2: Published data describes the compound as pale-yellow crystals.[5]

Q3: My compound is soluble in most solvents even at room temperature. What should I do?

A3: If your compound is too soluble in a single solvent, a mixed-solvent system (binary solvent system) may be effective. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. The solution is then gently heated until it becomes clear again and allowed to cool slowly.

Q4: Can I purify this compound by other methods if crystallization fails?

A4: Yes, column chromatography is a viable alternative. One report on the synthesis of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate mentions purification by column chromatography over silica gel using dichloromethane as the eluent.[5]

Experimental Protocol: General Crystallization Procedure

This is a general protocol and may require optimization for your specific crude material.

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.

  • Add a few drops of different potential solvents to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot.

  • Allow the dissolved solutions to cool. The best solvent will result in the formation of a good quantity of crystals upon cooling.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate or in a water bath) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. (Optional) Decolorization:

  • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Perform a hot filtration to remove any insoluble impurities (and charcoal, if used). This is done by filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

5. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Logical Relationship for Solvent Selection

G cluster_conditions Solubility Tests start Start: Crude Product test_solubility Test Solubility in Various Solvents start->test_solubility cold_sol Soluble in Cold Solvent? test_solubility->cold_sol hot_sol Soluble in Hot Solvent? cold_sol->hot_sol No action_node_reject Reject Solvent cold_sol->action_node_reject Yes crystals_on_cooling Crystals Form on Cooling? hot_sol->crystals_on_cooling Yes action_node_binary Consider Binary Solvent System hot_sol->action_node_binary No crystals_on_cooling->action_node_reject No action_node_select Select Solvent crystals_on_cooling->action_node_select Yes

Caption: Decision tree for selecting an appropriate crystallization solvent.

References

Troubleshooting guide for the synthesis of 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-aminothiazole derivatives. The following sections address common challenges in a question-and-answer format, offering detailed experimental protocols and data-driven insights to streamline your synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch thiazole synthesis is resulting in a low or no product yield. What are the potential causes and how can I troubleshoot this?

Low or no yield in a Hantzsch synthesis, the most common method for preparing 2-aminothiazoles from an α-haloketone and a thiourea derivative, can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in your α-haloketone or thiourea can lead to undesired side reactions, consuming your reactants and complicating purification.[1]

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. Verify the correct stoichiometry of your reactants.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact your yield.

    • Solution: Optimize your reaction conditions. This may involve screening different solvents (e.g., ethanol, methanol, water, or mixtures), adjusting the reaction temperature (reflux or microwave heating can be effective), and monitoring the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Ineffective or Absent Catalyst: Many variations of the Hantzsch synthesis benefit from a catalyst to improve reaction rates and yields.

    • Solution: Consider introducing an acidic or basic catalyst. Phase-transfer catalysts have also been shown to be beneficial in some cases.[1]

Q2: I am observing significant impurity formation in my reaction. How can I minimize side products?

The formation of impurities is a common challenge that can complicate product isolation and reduce overall yield.

Possible Causes and Solutions:

  • Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the decomposition of reactants or products and the formation of side products.[1]

    • Solution: Monitor the reaction closely using TLC to determine the point of maximum product formation and avoid unnecessary heating.[1]

  • Incorrect pH: The pH of the reaction mixture can influence the regioselectivity of the reaction and promote the formation of isomers.

    • Solution: Adjust the pH of your reaction. Some Hantzsch synthesis variations show improved regioselectivity under acidic conditions.[1]

  • Reactive Functional Groups: The presence of other reactive functional groups on your starting materials can lead to unwanted side reactions.

    • Solution: If your reactants contain sensitive functional groups, consider using protecting groups before carrying out the condensation reaction.[1]

Q3: The purification of my 2-aminothiazole derivative is proving difficult. What strategies can I employ for effective isolation?

Purification can be challenging due to the properties of the product or the presence of persistent impurities.

Possible Causes and Solutions:

  • High Solubility in Reaction Solvent: If your product is highly soluble in the reaction solvent, isolation by simple filtration may be inefficient.

    • Solution: Try precipitating the product by adding a non-solvent to the reaction mixture after completion, or by cooling the mixture.[1]

  • Complex Mixture of Products: The presence of multiple side products can make purification by standard methods difficult.

    • Solution: Column chromatography is a powerful technique for separating complex mixtures. The choice of eluent is critical and should be optimized based on the polarity of your target compound.[2]

  • Difficult Catalyst Removal: Homogeneous catalysts can be challenging to separate from the final product.

    • Solution: Consider using a solid-supported or reusable catalyst that can be easily removed by filtration after the reaction.[1]

Data Presentation

Optimizing reaction conditions is key to maximizing the yield of 2-aminothiazole derivatives. The following tables summarize the impact of different catalysts and solvents on product yield in the Hantzsch synthesis.

Table 1: Comparison of Catalysts for the Synthesis of 2-Aminothiazole Derivatives

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key Advantages
Ca/4-MePy-IL@ZY-Fe₃O₄Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHighMagnetically separable, reusable, replaces toxic iodine.[3]
Silica Supported Tungstosilisic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiationNot Specified79-90Reusable, effective under both conventional heating and ultrasound.
Ammonium-12-molybdophosphate (AMP)Phenacyl bromides, Thioamides/thiourea, Room temperature20 minExcellentFast reaction times at room temperature, cleaner reaction profile.[4]

Table 2: Effect of Solvent on the Yield of a One-Pot, Three-Component Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol/Water (1:1)652-3.587
2EthanolRefluxNot SpecifiedLower than EtOH/H₂O
3WaterRefluxNot SpecifiedLower than EtOH/H₂O

Data adapted from a study on the synthesis of substituted Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid catalyst.[1][5]

Experimental Protocols

Protocol 1: General Procedure for the Hantzsch Synthesis of 2-Aminothiazole

This protocol describes the synthesis of 2-aminothiazole from chloroacetaldehyde and thiourea.

Materials:

  • Thiourea (7.6 g, 0.1 mol)

  • 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol)

  • Water

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filtration flask

Procedure:

  • In a 250 mL round-bottom flask, dissolve the thiourea in 50 mL of water with gentle warming and stirring.

  • Once the thiourea is completely dissolved, cool the solution to room temperature.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde dropwise over a period of 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold water and allow it to air dry.

  • The expected yield of 2-aminothiazole is typically in the range of 75-85%.[6]

Protocol 2: One-Pot Synthesis of 2-Aminothiazole Derivatives using a Reusable Catalyst

This protocol outlines a greener approach using a silica-supported tungstosilisic acid catalyst.[1]

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica supported tungstosilisic acid (SiW/SiO₂) (15 mol%)

  • Ethanol/Water (1:1) mixture

  • Round-bottom flask

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde, and the SiW/SiO₂ catalyst.

  • Add 5 mL of the ethanol/water (1:1) mixture to the flask.

  • Stir the mixture at 65 °C.

  • Monitor the reaction progress using TLC. The reaction is typically complete within 2-3.5 hours.

  • Once the reaction is complete, filter the hot solution to remove the catalyst.

  • The solid catalyst can be washed with ethanol and reused.

  • The filtered product can be further purified by dissolving in acetone, filtering any remaining catalyst, and evaporating the solvent.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity OK purify_reagents Purify/Recrystallize Reagents check_purity->purify_reagents Impurities Found screen_solvents screen_solvents optimize_conditions->screen_solvents Screen Solvents adjust_temp adjust_temp optimize_conditions->adjust_temp Adjust Temperature monitor_time monitor_time optimize_conditions->monitor_time Monitor Reaction Time (TLC) use_catalyst Consider Using a Catalyst end Successful Synthesis use_catalyst->end Yield Improved purify_reagents->optimize_conditions screen_solvents->use_catalyst adjust_temp->use_catalyst monitor_time->use_catalyst

Caption: A troubleshooting workflow for addressing low yields in 2-aminothiazole synthesis.

Hantzsch_Synthesis cluster_reactants Reactants alpha_haloketone α-Haloketone intermediate Thiouronium Salt Intermediate alpha_haloketone->intermediate thiourea Thiourea thiourea->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2-Aminothiazole Derivative cyclization->product

Caption: The reaction pathway of the Hantzsch synthesis for 2-aminothiazole derivatives.

References

Technical Support Center: Overcoming Poor Solubility of Thiazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the poor solubility of thiazole compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many of my thiazole compounds exhibit poor solubility in aqueous assay buffers?

A1: The limited aqueous solubility of many thiazole derivatives is often inherent to their chemical structure. Thiazole rings are present in numerous biologically active compounds, but the overall structure can be lipophilic (hydrophobic), leading to poor solubility in water-based solutions.[1][2][3][4] Structural features that contribute to good biological activity, such as lipophilic substructures, can simultaneously reduce aqueous solubility.[5] This is a common challenge in drug discovery, with up to 90% of new chemical entities being poorly water-soluble.[6][7][8][9]

Q2: What are the consequences of poor compound solubility in my biological assays?

A2: Poor solubility can significantly impact the accuracy and reproducibility of your experimental results.[5][10][11] Common consequences include:

  • Underestimated Potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., higher IC50 values).[5][11]

  • Increased Data Variability: Precipitation can be inconsistent across different wells or experiments, resulting in high variability and poor reproducibility of your data.[5][10][11][12]

  • Inaccurate Structure-Activity Relationships (SAR): Inaccurate potency data can mislead SAR studies, potentially causing promising compounds or series to be overlooked.[5][11]

  • Assay Interference: Compound precipitates can interfere with assay readouts, for example, by causing light scattering in absorbance or fluorescence-based assays.[13]

Q3: What is the maximum recommended final concentration of DMSO in an assay to maintain solubility without causing cellular toxicity?

A3: A final dimethyl sulfoxide (DMSO) concentration of 0.5% to 1% is a widely accepted industry standard for many cell-based assays.[14] However, the ideal concentration is cell-line and assay-dependent. It is crucial to determine the maximum tolerable DMSO concentration for your specific biological system, as higher concentrations can induce cellular stress, differentiation, or direct toxicity, which can confound your results.[1][12] Always include a vehicle control with the same final DMSO concentration in your experiments.[13]

Troubleshooting Guide: Compound Precipitation

Issue: My thiazole compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.

This is a common problem when a compound-laden organic solvent is introduced into an aqueous environment where the compound's solubility is low.[12][14][15]

Initial Troubleshooting Steps
  • Optimize Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to prevent localized high concentrations that can trigger precipitation.[12]

  • Lower Final Compound Concentration: Your target concentration may be exceeding the compound's aqueous solubility limit. Test a lower concentration range to see if the precipitation issue is resolved.[12]

  • Sonication: After dilution, briefly sonicating the solution can sometimes help to redissolve fine precipitates and create a more homogenous suspension.[12]

Workflow for Troubleshooting Compound Precipitation

G start Start: Compound Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration and perform serial dilutions. check_dmso->reduce_dmso Yes check_solubility Is compound still precipitating? check_dmso->check_solubility No reduce_dmso->check_solubility lower_conc Test a lower concentration range. check_solubility->lower_conc Yes success Success: Compound Solubilized check_solubility->success No check_solubility2 Is compound still precipitating? lower_conc->check_solubility2 advanced_methods Proceed to Advanced Solubilization Strategies check_solubility2->advanced_methods Yes check_solubility2->success No G start Start: Poorly Soluble Thiazole Compound cosolvent Attempt solubilization with co-solvent (e.g., DMSO) start->cosolvent cosolvent_check Is compound soluble and assay tolerant? cosolvent->cosolvent_check ionizable Is the compound ionizable? cosolvent_check->ionizable No end Proceed with Assay cosolvent_check->end Yes ph_mod Try pH modification ionizable->ph_mod Yes surfactant Use a surfactant (e.g., Tween-80) ionizable->surfactant No ph_check Solubility improved? ph_mod->ph_check ph_check->surfactant No ph_check->end Yes surfactant_check Solubility improved? surfactant->surfactant_check cyclodextrin Use a cyclodextrin surfactant_check->cyclodextrin No surfactant_check->end Yes cyclodextrin->end fail Re-evaluate compound or assay system G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Thiazole Thiazole Compound (Poor Solubility) Thiazole->Kinase2 Intended Target Precipitate Precipitate Thiazole->Precipitate Precipitates due to low solubility Gene Gene Expression TranscriptionFactor->Gene

References

Stability of 2-aminothiazole derivatives under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-aminothiazole derivatives under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiazole derivative is showing significant degradation in my aqueous formulation. What are the likely causes?

A1: Degradation of 2-aminothiazole derivatives in aqueous solutions is often pH-dependent. The primary degradation pathways are typically hydrolysis of the thiazole ring, particularly under strongly acidic or basic conditions. The specific substituents on the thiazole ring and connected moieties can also influence the rate and type of degradation.

Q2: At what pH range are 2-aminothiazole derivatives generally most stable?

A2: While the optimal pH for stability can vary depending on the specific substituents of the derivative, many heterocyclic compounds, including some thiazole derivatives, exhibit maximal stability in the slightly acidic to neutral pH range (approximately pH 4-7). It is crucial to perform pH-rate profile studies for your specific compound to determine its optimal stability range.

Q3: Can I use buffers in my formulation? Will they affect the stability of my 2-aminothiazole derivative?

A3: Yes, buffers are essential for controlling the pH of your formulation and minimizing pH-dependent degradation. However, some buffer species can act as catalysts for hydrolysis. Therefore, it is important to screen different buffer systems (e.g., acetate, phosphate, citrate) to find one that not only maintains the desired pH but also has a minimal catalytic effect on your compound.

Q4: I am observing the formation of an unexpected impurity during my stability study. How can I identify it?

A4: The identification of unknown degradation products typically requires the use of advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for determining the molecular weight of the impurity. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Comparing the fragmentation pattern of the parent drug with that of the degradant can provide valuable clues about the structural changes that have occurred.

Q5: How can I minimize the degradation of my 2-aminothiazole derivative during storage?

A5: To minimize degradation, it is recommended to store your compound under its optimal pH conditions, protected from light, and at a controlled, often refrigerated, temperature. The use of antioxidants may also be considered if oxidative degradation is suspected. For solid-state storage, it is crucial to protect the compound from moisture.

Troubleshooting Guides

Issue 1: Rapid Degradation Under Acidic Conditions
  • Symptom: Your 2-aminothiazole derivative shows a rapid decrease in concentration when formulated in an acidic medium (pH < 4).

  • Possible Cause: Acid-catalyzed hydrolysis of the 2-aminothiazole ring. The exocyclic amino group can be protonated, making the ring more susceptible to nucleophilic attack by water.

  • Troubleshooting Steps:

    • Determine the pH-rate profile: Conduct a study to find the pH of maximum stability.

    • Adjust formulation pH: If possible, adjust the pH of your formulation to a less acidic or neutral range.

    • Investigate co-solvents: The addition of a non-aqueous co-solvent (e.g., propylene glycol, ethanol) can sometimes reduce the rate of hydrolysis by decreasing the water activity.

    • Structural modification: If degradation is still a significant issue, consider chemical modification of the derivative to include electron-withdrawing groups that may stabilize the thiazole ring.

Issue 2: Instability in Alkaline Media
  • Symptom: Your compound degrades quickly in basic solutions (pH > 8).

  • Possible Cause: Base-catalyzed hydrolysis of the thiazole ring. The mechanism may involve nucleophilic attack of hydroxide ions on the ring.

  • Troubleshooting Steps:

    • Confirm the pH-rate profile: As with acidic degradation, determine the pH at which your compound is most stable.

    • Lower the pH: Adjust the formulation to a neutral or slightly acidic pH.

    • Buffer selection: Ensure the chosen buffer does not accelerate the degradation.

    • Protect from atmospheric CO2: For weakly buffered or unbuffered solutions, absorption of atmospheric carbon dioxide can lower the pH over time, potentially moving it into a less stable region. Store solutions in tightly sealed containers.

Issue 3: Inconsistent Stability Results
  • Symptom: You are observing high variability in the stability data between different batches of your experiment.

  • Possible Causes:

    • Inaccurate pH measurement or control.

    • Contamination of reagents or glassware.

    • Temperature fluctuations during the study.

    • Photodegradation if samples are not adequately protected from light.

  • Troubleshooting Steps:

    • Calibrate pH meter regularly: Ensure your pH meter is calibrated with fresh, certified buffers before each use.

    • Use high-purity reagents and clean glassware: Avoid any potential catalytic impurities.

    • Maintain constant temperature: Use a calibrated incubator or water bath for your stability studies.

    • Conduct experiments in the dark: Protect your samples from light by using amber vials or by wrapping the vials in aluminum foil, unless you are specifically studying photostability.

Data Presentation

The following tables present representative quantitative data on the stability of 2-aminothiazole derivatives. Please note that this data is illustrative and the actual stability of a specific derivative will depend on its unique structure.

Table 1: Representative Half-life (t½) of a Hypothetical 2-Aminothiazole Derivative at 40°C

pHBuffer SystemHalf-life (t½) in hours
2.00.1 M HCl12
4.00.1 M Acetate150
6.00.1 M Phosphate200
7.40.1 M Phosphate180
9.00.1 M Borate35
11.00.1 M Carbonate8

Table 2: Representative Pseudo-First-Order Rate Constants (k) for the Degradation of a Hypothetical 2-Aminothiazole Derivative at 40°C

pHk (s⁻¹)
2.01.60 x 10⁻⁵
4.01.28 x 10⁻⁶
6.09.62 x 10⁻⁷
7.41.07 x 10⁻⁶
9.05.50 x 10⁻⁶
11.02.40 x 10⁻⁵

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for a 2-Aminothiazole Derivative

Objective: To determine the degradation rate of a 2-aminothiazole derivative over a range of pH values to identify the pH of maximum stability.

Materials:

  • 2-aminothiazole derivative

  • High-purity water (Milli-Q or equivalent)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Buffer salts (e.g., acetate, phosphate, borate)

  • pH meter

  • Constant temperature incubator or water bath

  • HPLC system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Amber vials

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 12).

  • Stock Solution Preparation: Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Sample Preparation: For each pH value, add a small aliquot of the stock solution to a volumetric flask and dilute with the corresponding buffer to achieve the final desired concentration (typically in the µg/mL range).

  • Incubation: Transfer the solutions to amber vials and place them in a constant temperature incubator (e.g., 40°C, 60°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of the line will be the negative of the pseudo-first-order rate constant (-k). Plot the logarithm of k versus pH to generate the pH-rate profile.

Protocol 2: Forced Degradation Study (Hydrolysis)

Objective: To investigate the degradation of a 2-aminothiazole derivative under acidic and basic stress conditions to identify potential degradation products.

Materials:

  • 2-aminothiazole derivative

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS)

  • Other materials as listed in Protocol 1

Procedure:

  • Sample Preparation: Prepare three solutions of the 2-aminothiazole derivative: one in 0.1 M HCl, one in 0.1 M NaOH, and a control in water.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Neutralization: After incubation, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples and the control sample by LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify the peaks corresponding to the degradation products. Use the mass spectral data to propose structures for the degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis & Data Processing stock Prepare Stock Solution sample_prep Dilute Stock in Buffers stock->sample_prep ph_buffers Prepare pH Buffers (pH 2-12) ph_buffers->sample_prep incubate Incubate at Constant Temp. sample_prep->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate Rate Constants (k) hplc->data_analysis ph_rate_profile Generate pH-Rate Profile data_analysis->ph_rate_profile

Caption: Experimental workflow for determining the pH-rate profile of a 2-aminothiazole derivative.

degradation_pathway cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) parent 2-Aminothiazole Derivative acid_intermediate Protonated Intermediate parent->acid_intermediate Protonation base_intermediate Anionic Intermediate parent->base_intermediate Deprotonation or Nucleophilic Attack acid_product Thiazole Ring Cleavage Products (e.g., Thioamide and α-hydroxy ketone) acid_intermediate->acid_product Nucleophilic Attack by H₂O base_product Thiazole Ring Cleavage Products (e.g., Carboxylate and Cysteamine derivatives) base_intermediate->base_product Ring Opening

Caption: Generalized degradation pathways for 2-aminothiazole derivatives under acidic and basic conditions.

troubleshooting_logic start Inconsistent Stability Results check_ph Calibrate pH Meter? start->check_ph check_reagents Used High-Purity Reagents? check_ph->check_reagents Yes outcome_bad Re-evaluate Protocol check_ph->outcome_bad No check_temp Maintained Constant Temperature? check_reagents->check_temp Yes check_reagents->outcome_bad No check_light Protected from Light? check_temp->check_light Yes check_temp->outcome_bad No outcome_good Consistent Results check_light->outcome_good Yes check_light->outcome_bad No

Caption: Troubleshooting logic for addressing inconsistent stability results in experiments.

Identifying and characterizing impurities in Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-isopropylthiazole-4-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.

Q1: I am seeing an unexpected peak in my HPLC analysis of a recently synthesized batch. How can I identify it?

A1: Unexpected peaks in an HPLC chromatogram can arise from several sources, including starting materials, by-products, or degradation products. A systematic approach is crucial for identification.

Workflow for Impurity Identification:

start Unexpected Peak in HPLC check_sm Analyze Starting Materials by HPLC start->check_sm compare_rt Compare Retention Times check_sm->compare_rt lc_ms Perform LC-MS/MS Analysis compare_rt->lc_ms If not a starting material ms_data Obtain Mass of Impurity lc_ms->ms_data fragmentation Analyze Fragmentation Pattern ms_data->fragmentation propose_structure Propose Putative Structure fragmentation->propose_structure nmr Isolate Impurity and Perform NMR propose_structure->nmr confirm_structure Confirm Structure nmr->confirm_structure end Impurity Identified confirm_structure->end cluster_membrane Cell Membrane Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 activates GF Growth Factor GF->Receptor Kinase2 Target Kinase Kinase1->Kinase2 activates Substrate Substrate Protein Kinase2->Substrate phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Inhibitor 2-Aminothiazole Derivative Inhibitor->Kinase2 inhibits

Optimizing reaction conditions for the synthesis of 2-aminothiazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminothiazole analogs.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-aminothiazole analogs, particularly via the Hantzsch thiazole synthesis.

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the Hantzsch synthesis can arise from several factors. Here's a systematic approach to troubleshooting:

  • Reactant Purity: Ensure the purity of your starting materials, particularly the α-haloketone and thiourea. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[1] The stability of the thioamide can also be a limiting factor, especially under acidic conditions.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial for reaction rate and yield.[1] While ethanol is commonly used, screening other solvents like methanol, 1-butanol, or even water under reflux may improve your yield depending on the specific substrates.[1] For microwave-assisted synthesis, methanol has been shown to be effective.[1]

    • Temperature: Reaction temperatures can vary significantly. Conventional heating often requires refluxing for several hours, while microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[1] It is advisable to perform small-scale trials to determine the optimal temperature for your specific reaction.

    • Catalyst: While many Hantzsch syntheses proceed without a catalyst, certain catalysts can improve yields and reaction times. Options include β-cyclodextrin, polymer-supported catalysts, and various acids.[2]

  • Side Reactions: The primary side reactions in Hantzsch synthesis involve the self-condensation of the α-haloketone or decomposition of thiourea. Ensuring a 1:1 stoichiometry and controlled heating can minimize these. Using a slight excess of thiourea is common to drive the reaction to completion and the unreacted thiourea can be easily removed during workup.[3]

Q2: I am having difficulty purifying my 2-aminothiazole product. What are some effective purification strategies?

Purification of 2-aminothiazole analogs can be challenging due to their basic nature and potential for side products. Here are some common techniques:

  • Precipitation: The 2-aminothiazole product is often poorly soluble in water and can be precipitated from the reaction mixture by neutralization with a weak base like sodium carbonate.[3][4] This is an effective first step in purification.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) can be a highly effective method for obtaining pure product.

  • Column Chromatography: For complex mixtures or to remove stubborn impurities, silica gel column chromatography is a standard method. A variety of solvent systems can be employed, often involving mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Acid-Base Extraction: The basicity of the 2-amino group can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the desired product is precipitated by basifying the aqueous layer.

  • Polymer-Assisted Purification: Polymer-supported reagents and scavengers can be used to remove excess reactants and byproducts, simplifying the workup process.[2][5]

Q3: What are some common side products in the Hantzsch synthesis of 2-aminothiazoles and how can I minimize their formation?

The main side products in the Hantzsch synthesis arise from the reactivity of the starting materials:

  • Bis-thiazole formation: This can occur if there is an excess of the α-haloketone. Careful control of stoichiometry is crucial.

  • Formation of 2-imino-2,3-dihydrothiazoles: Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. Performing the reaction in a neutral solvent generally favors the desired 2-aminothiazole.

  • Decomposition of thiourea: Thiourea can decompose at high temperatures. Using the minimum effective temperature and reaction time can help mitigate this.

  • Self-condensation of α-haloketone: This can be minimized by adding the α-haloketone slowly to the reaction mixture containing thiourea.

Q4: How do I select the appropriate starting materials for my desired 2-aminothiazole analog?

The substituents on the final 2-aminothiazole ring are determined by the choice of the α-haloketone and the thiourea derivative.

  • Substitution at the 4- and 5-positions: The R1 and R2 groups on the thiazole ring originate from the α-haloketone (R1-CO-CH(X)-R2).

  • Substitution at the 2-amino group: Using a substituted thiourea (R3-NH-CS-NH2) will result in a corresponding N-substituted 2-aminothiazole.

The electronic nature of the substituents on the starting materials can affect the reaction rate. Electron-withdrawing groups on the α-haloketone generally accelerate the initial SN2 reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the synthesis of 2-aminothiazole analogs, providing a comparative overview of different reaction conditions.

Table 1: Comparison of Solvents for the Hantzsch Synthesis of 2-Amino-4-phenylthiazole

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1EthanolReflux385[6]
2MethanolReflux482[4]
31-ButanolReflux290[1]
4WaterReflux575[7]
5AcetonitrileReflux678[8]

Table 2: Effect of Catalyst on the Synthesis of 2-Aminothiazole Derivatives

EntryReactantsCatalystSolventTimeYield (%)Reference
1Acetophenone, Thiourea, NBSNoneEthanol6 h65[2]
2Acetophenone, Thiourea, NBSβ-CyclodextrinWater2 h88[2]
3Phenacyl bromide, ThioureaBasic Alumina (Microwave)None5 min92[2]
43-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeSilica Supported Tungstosilisic AcidEthanol/Water2 h87[6]

Experimental Protocols

Protocol 1: General Procedure for the Hantzsch Synthesis of 2-Amino-4-phenylthiazole [4]

  • In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (5.0 mmol).

  • Add methanol (10 mL) and a magnetic stir bar.

  • Heat the mixture with stirring at reflux (approximately 65°C) for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and stir.

  • A precipitate will form. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold water.

  • Dry the collected solid to obtain the crude 2-amino-4-phenylthiazole.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazoles [2]

  • To a solution of phenacyl bromide (1 mmol) and N-substituted thiourea (1 mmol) in dichloromethane (5 mL), add basic alumina (1 g).

  • Mix thoroughly and evaporate the solvent under reduced pressure.

  • Place the solid mixture in a microwave reactor.

  • Irradiate the mixture at a power of 300 W for the specified time (typically 2-5 minutes).

  • After completion, cool the reaction mixture and extract the product with dichloromethane.

  • Evaporate the solvent to obtain the crude product, which can be purified by column chromatography on silica gel.

Visualizations

Hantzsch_Synthesis_Workflow start Start reactants Combine α-haloketone and thiourea in a solvent start->reactants heating Heat the reaction mixture (Conventional or Microwave) reactants->heating monitoring Monitor reaction progress (e.g., TLC) heating->monitoring workup Workup: Neutralize with base to precipitate product monitoring->workup Reaction complete isolation Isolate crude product (Filtration) workup->isolation purification Purify the product (Recrystallization or Column Chromatography) isolation->purification product Pure 2-Aminothiazole Analog purification->product

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole analogs.

Troubleshooting_Workflow start Low Yield or Impure Product check_reactants Check Purity of Starting Materials start->check_reactants Start Here optimize_solvent Screen Different Solvents check_reactants->optimize_solvent Reactants are pure success Improved Yield/ Purity check_reactants->success Impurity found and resolved optimize_temp Optimize Reaction Temperature optimize_solvent->optimize_temp No improvement optimize_solvent->success Improved yield check_stoichiometry Verify Stoichiometry (1:1 or slight excess of thiourea) optimize_temp->check_stoichiometry No improvement optimize_temp->success Improved yield purification_method Optimize Purification (Recrystallization, Chromatography, Acid-Base Extraction) check_stoichiometry->purification_method No improvement check_stoichiometry->success Improved yield purification_method->success Issue Resolved

Caption: Troubleshooting workflow for common issues in 2-aminothiazole synthesis.

References

Technical Support Center: Synthesis of 2-Imino-2,3-dihydrothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-imino-2,3-dihydrothiazoles. The focus is on preventing the formation of common isomers to ensure the desired product is obtained with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the synthesis of 3-substituted 2-imino-2,3-dihydrothiazoles?

A1: The most common isomeric byproduct in the Hantzsch thiazole synthesis using N-monosubstituted thioureas is the corresponding 2-(N-substituted amino)thiazole. These two are regioisomers. Depending on the complexity of the starting materials, stereoisomers may also be a consideration if chiral centers are present.

Q2: What is the primary factor influencing the formation of 2-imino-2,3-dihydrothiazole versus its 2-aminothiazole isomer?

A2: The pH of the reaction medium is the most critical factor. Acidic conditions favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole, while neutral or basic conditions predominantly yield the 2-(N-substituted amino)thiazole isomer.[1]

Q3: How can I confirm which isomer I have synthesized?

A3: Spectroscopic methods are essential for distinguishing between the 2-imino and 2-amino isomers. Key differences can be observed in 1H NMR and IR spectra. For instance, the chemical shift of the proton at the 5-position of the thiazole ring is characteristically different between the two isomers.[1] Additionally, the IR spectra of their trifluoroacetate derivatives show distinct CO band absorptions.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the desired 2-imino isomer and high yield of the 2-amino isomer. The reaction was likely run under neutral or insufficiently acidic conditions.Rerun the reaction under strongly acidic conditions. A mixture of 10M HCl and ethanol (1:2) at 80°C has been shown to be effective in maximizing the yield of the 2-imino isomer.[1]
A mixture of isomers is consistently formed, making purification difficult. The acidity of the reaction may not be optimal, or the substrates are particularly prone to forming both isomers.In addition to optimizing the acidity, consider a different synthetic strategy, such as a base-controlled three-component reaction, which can offer alternative regioselectivity.[2] Also, ensure precise control over reaction temperature and time.
The reaction is not proceeding to completion. The reaction temperature may be too low, or the starting materials may be impure.Ensure the purity of the α-haloketone and the N-monosubstituted thiourea. Increase the reaction temperature, for example, to 80°C, and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Formation of other side products. Reactive functional groups on the starting materials may be participating in side reactions. The reaction temperature might be too high or the reaction time too long.Protect sensitive functional groups on the reactants before the condensation reaction. Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Formation in Hantzsch Thiazole Synthesis

Reaction Condition Predominant Product Isomer Approximate Yield of 2-Imino Isomer Reference
Neutral Solvent (e.g., Ethanol)2-(N-substituted amino)thiazoleLow to negligible[1]
Acidic Conditions (10M HCl-EtOH, 1:2, 80°C)3-substituted 2-imino-2,3-dihydrothiazoleUp to 73% (for 2-imino-3,4-dimethyl-2,3-dihydrothiazole)[1]
Basic ConditionsCan lead to other heterocyclic systems (e.g., 2-thioxoimidazolin-4-ones)Not applicable[2]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-substituted 2-imino-2,3-dihydrothiazoles under Acidic Conditions

This protocol is designed to favor the formation of the 2-imino isomer by maintaining a highly acidic environment.

Materials:

  • α-haloketone (1.0 equiv)

  • N-monosubstituted thiourea (1.0 equiv)

  • Ethanol (EtOH)

  • 10M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the N-monosubstituted thiourea in a 1:2 mixture of 10M HCl and ethanol.

  • Add the α-haloketone to the solution.

  • Heat the reaction mixture to 80°C and stir for 20-30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate any remaining 2-amino isomer and other impurities.

Mandatory Visualizations

reaction_pathway cluster_conditions Reaction Conditions start α-Haloketone + N-monosubstituted Thiourea intermediate Thio-ketone Intermediate start->intermediate neutral Neutral pH (e.g., Ethanol) intermediate->neutral acidic Acidic pH (e.g., HCl/EtOH) intermediate->acidic product_amino 2-(N-substituted amino)thiazole (Isomer) neutral->product_amino product_imino 3-substituted 2-imino-2,3-dihydrothiazole (Desired Product) acidic->product_imino

Caption: Reaction pathway for the Hantzsch synthesis showing the influence of pH on isomer formation.

experimental_workflow start Start: Synthesize 3-substituted 2-imino-2,3-dihydrothiazole check_isomer Is the primary goal to avoid the 2-amino isomer? start->check_isomer protocol_acidic Use Protocol 1: Acidic Conditions (HCl/EtOH) check_isomer->protocol_acidic Yes protocol_neutral Use standard Hantzsch synthesis (neutral solvent) check_isomer->protocol_neutral No run_reaction Run Reaction and Monitor by TLC protocol_acidic->run_reaction protocol_neutral->run_reaction workup Workup and Purification (Column Chromatography) run_reaction->workup analysis Analyze Product by NMR and IR to confirm isomer workup->analysis end End: Pure 2-imino isomer analysis->end

Caption: Decision workflow for selecting the appropriate synthetic protocol.

References

Technical Support Center: Synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis. This involves the condensation reaction between a suitable α-haloketone and a thiourea derivative. For this specific molecule, the reaction is typically between methyl 2-chloro-4-methyl-3-oxopentanoate and thiourea.

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to control during scale-up include reaction temperature, rate of addition of reagents, stirring efficiency, and solvent purity. Inadequate control of these parameters can lead to increased impurity formation and reduced yields.

Q3: Are there any significant safety concerns when scaling up this synthesis?

A3: Yes, the Hantzsch thiazole synthesis can be exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction. Proper cooling and controlled addition of reagents are crucial. Additionally, α-haloketones are lachrymatory and corrosive, requiring appropriate personal protective equipment and handling procedures.

Q4: What are the typical impurities observed in the synthesis?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions such as the formation of isomeric thiazoles, and degradation products. The specific impurity profile can be highly dependent on the reaction conditions.

Q5: How can the purity of the final product be improved during scale-up?

A5: Purification is often achieved through recrystallization.[1] The choice of solvent is critical for effective purification. Common solvent systems for related compounds include alkanes, ethers, esters, alcohols, or mixtures thereof with water.[1] Column chromatography is also an option but may be less practical for very large quantities.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Low yields are a common challenge during the scale-up of organic syntheses. The table below summarizes potential causes and recommended solutions to improve the yield of this compound.

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Extend the reaction time if necessary.
Suboptimal Reaction Temperature Optimize the reaction temperature. While heating is often required, excessive temperatures can lead to degradation of reactants or products.
Poor Mixing Ensure efficient stirring, especially in larger reaction vessels, to maintain a homogeneous mixture.
Incorrect Stoichiometry Carefully control the molar ratios of the reactants. An excess of one reagent may be beneficial in some cases.
Side Reactions Adjusting the reaction conditions, such as temperature and solvent, can help to minimize the formation of byproducts.
Issue 2: Formation of Impurities and Side Products

The formation of impurities can complicate purification and reduce the overall quality of the final product.

Potential Cause Recommended Solution
High Reaction Temperature Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction.
Incorrect pH The pH of the reaction mixture can influence the reaction pathway. For some Hantzsch syntheses, acidic conditions can improve regioselectivity.
Presence of Reactive Functional Groups Ensure starting materials are of high purity. Protect sensitive functional groups if necessary.
Impure Solvents or Reagents Use high-purity solvents and reagents to avoid introducing unwanted reactive species.
Issue 3: Difficult Product Isolation and Purification

Isolating a pure product at a large scale can be challenging.

Potential Cause Recommended Solution
Product is Highly Soluble in the Reaction Solvent After the reaction is complete, consider precipitating the product by adding a non-solvent or by cooling the reaction mixture.
Formation of a Complex Mixture of Products If the impurity profile is complex, column chromatography may be necessary, even at a larger scale.
Catalyst is Difficult to Remove If a catalyst is used, consider a solid-supported or reusable catalyst that can be easily filtered off after the reaction.
Oily Product Instead of Solid Try different recrystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline based on the Hantzsch thiazole synthesis and may require optimization for specific scales.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve thiourea in an appropriate solvent (e.g., ethanol, methanol).

  • Reagent Addition: Slowly add a solution of methyl 2-chloro-4-methyl-3-oxopentanoate to the thiourea solution. The addition should be done at a controlled temperature, for example, by using an ice bath to manage any exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation: Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion extend_time Action: Extend reaction time and monitor. check_completion->extend_time No check_temp Is the reaction temperature optimal? check_completion->check_temp Yes end Yield Improved extend_time->end optimize_temp Action: Optimize reaction temperature. check_temp->optimize_temp No check_mixing Is mixing efficient? check_temp->check_mixing Yes optimize_temp->end improve_mixing Action: Increase stirring speed or use a more appropriate stirrer. check_mixing->improve_mixing No check_stoichiometry Is the stoichiometry correct? check_mixing->check_stoichiometry Yes improve_mixing->end adjust_stoichiometry Action: Verify molar ratios of reactants. check_stoichiometry->adjust_stoichiometry No check_stoichiometry->end Yes adjust_stoichiometry->end

Caption: Troubleshooting workflow for low reaction yield.

Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Thiourea in Solvent B 2. Add α-Haloketone A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction C->D E 5. Cool Reaction Mixture D->E F 6. Filter Crude Product E->F G 7. Wash with Cold Solvent F->G H 8. Recrystallize from Suitable Solvent G->H I 9. Dry Pure Product H->I

Caption: General workflow for synthesis and purification.

References

Validation & Comparative

Comparing the bioactivity of Methyl 2-amino-5-isopropylthiazole-4-carboxylate with its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the bioactivity of Methyl 2-amino-5-isopropylthiazole-4-carboxylate and its analogs reveals a class of compounds with diverse pharmacological potential. This guide synthesizes findings from multiple studies to offer a comparative overview of their efficacy in various biological assays, providing researchers, scientists, and drug development professionals with key data and experimental context. The 2-aminothiazole scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules, demonstrating activities such as anticancer, antimicrobial, and enzyme inhibitory effects.[1][2]

Comparative Bioactivity of 2-Aminothiazole Derivatives

The bioactivity of this compound and its analogs is highly dependent on the nature and position of substituents on the thiazole ring. Variations in these substituents can significantly modulate the compounds' potency and selectivity against different biological targets. Below is a summary of key bioactivities and the structure-activity relationships (SAR) observed for this class of compounds.

Anticancer Activity

Numerous 2-aminothiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[2][3] The introduction of different functional groups on the thiazole ring and the 2-amino group has been a key strategy in developing potent anticancer agents.[2] For instance, the presence of a substituted phenyl ring at the 2-amino position and a 2-pyridyl ring at the 4-position of the thiazole scaffold has shown to be favorable for antimycobacterial activity, a concept that has been extended to anticancer research.[1]

Table 1: Anticancer Activity of Selected 2-Aminothiazole Analogs

Compound/AnalogCancer Cell LineBioactivity (IC50)Reference
Analog with 3,4-diCl-benzene ringHT292.01 µM[2]
OMS5 (4-Nitroaniline derivative)A549 (Lung)22.13 µM[4]
OMS5 (4-Nitroaniline derivative)MCF-7 (Breast)35.17 µM[4]
OMS14 (piperazine-4-nitroaniline derivative)A549 (Lung)48.19 µM[4]
OMS14 (piperazine-4-nitroaniline derivative)MCF-7 (Breast)61.03 µM[4]
Antimycobacterial and Antiplasmodial Activity

The 2-aminothiazole scaffold has been identified as a promising template for the development of new antitubercular agents.[5] Structure-activity relationship studies have shown that modifications at the N-2 position of the aminothiazole can significantly enhance antimycobacterial activity.[6] Specifically, the introduction of substituted benzoyl groups at this position has led to analogs with potent activity against Mycobacterium tuberculosis.[6]

Similarly, derivatives of the 2-amino-4-(2-pyridyl) thiazole scaffold have been tested for antiplasmodial activity against the chloroquine-sensitive NF54 Plasmodium falciparum strain. Optimal activity was observed in compounds where the phenyl ring attached to the 2-amino position was substituted with hydrophobic electron-withdrawing groups.[1]

Table 2: Antimycobacterial and Antiplasmodial Activity of Selected 2-Aminothiazole Analogs

Compound/AnalogTarget OrganismBioactivity (MIC/IC50)Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37RvMIC: 0.06 µg/ml (240 nM)[5]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)M. tuberculosisMIC: 0.024µM[6]
Analogs with hydrophobic electron-withdrawing groups on the phenyl ringP. falciparum NF54-[1]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH enzymeIC50: 0.95±0.05 µg/ml[5]
Enzyme Inhibition

Certain 2-aminothiazole derivatives have been designed and synthesized as inhibitors of specific enzymes, such as phosphodiesterase type 5 (PDE5) and cyclooxygenases (COX-1/COX-2).[7] These studies highlight the potential of this scaffold in developing treatments for conditions like erectile dysfunction and inflammation.

Table 3: Enzyme Inhibitory Activity of Selected 2-Aminothiazole Analogs

Compound/AnalogTarget EnzymeBioactivity (IC50 / % Inhibition)Reference
Compound 23aPDE5100% inhibition at 10 µM[7]
Compound 23cPDE5100% inhibition at 10 µM[7]
Various synthesized compoundsCOX-1IC50 range: 1.00–6.34 μM[7]
Various synthesized compoundsCOX-2IC50 range: 0.09–0.71 μM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the bioactivity of 2-aminothiazole derivatives.

Hantzsch Thiazole Synthesis (General Protocol)

A widely used method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3][8] This reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea.[3]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Solvent (e.g., Ethanol or Methanol)

  • Base (optional, for neutralization, e.g., sodium carbonate solution)

Procedure:

  • The α-haloketone and thiourea are dissolved in a suitable solvent in a round-bottom flask.[3]

  • The mixture is typically stirred and may be heated to reflux.[3]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the reaction mixture is cooled. The product may precipitate directly or after neutralization with a base.[3]

  • The solid product is collected by vacuum filtration, washed, and dried.[3]

  • Purification is often achieved by recrystallization.[3]

Hantzsch_Synthesis reagents α-Haloketone + Thiourea in Solvent (e.g., Ethanol) reaction_conditions Stirring / Reflux reagents->reaction_conditions monitoring Monitor with TLC reaction_conditions->monitoring workup Cooling & (optional) Neutralization monitoring->workup isolation Filtration & Washing workup->isolation purification Recrystallization isolation->purification product 2-Aminothiazole Derivative purification->product

Caption: Hantzsch Thiazole Synthesis Workflow.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity and is widely employed to measure the cytotoxic effects of chemical compounds on cancer cell lines.[3]

Procedure:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium.[3]

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.[3]

  • Compound Treatment: Cells are treated with various concentrations of the 2-aminothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: An MTT solution is added to each well. Viable cells metabolize the MTT into a purple formazan product.[3]

  • Formazan Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding add_compounds Add 2-Aminothiazole Analogs cell_seeding->add_compounds incubation Incubate (e.g., 48h) add_compounds->incubation add_mtt Add MTT Solution incubation->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance data_analysis Calculate IC50 Values measure_absorbance->data_analysis

Caption: MTT Assay Workflow for Cytotoxicity.

In Vitro Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The Kirby-Bauer disk diffusion method is a standard technique for evaluating the antimicrobial susceptibility of bacteria.[8]

Procedure:

  • A standardized inoculum of the test bacteria is uniformly streaked onto a Mueller-Hinton agar plate.[8]

  • Sterile filter paper disks are impregnated with a known concentration of the 2-aminothiazole derivative.[8]

  • The impregnated disks, along with positive and negative control disks, are placed on the agar surface.[8]

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[8]

  • The diameter of the zone of inhibition around each disk is measured, which indicates the antimicrobial activity.[8]

Signaling Pathways and Logical Relationships

While specific signaling pathways for all 2-aminothiazole derivatives are not fully elucidated, many bioactive molecules exert their effects by modulating key cellular signaling pathways.[8] For instance, some 2-aminobenzothiazole derivatives have been investigated for their ability to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4]

The general logical workflow for evaluating the biological activity of a novel compound is depicted below.

Bioactivity_Evaluation_Workflow compound_synthesis Compound Synthesis (e.g., 2-Aminothiazole derivative) in_vitro_screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) compound_synthesis->in_vitro_screening hit_identification Hit Identification (Active Compounds) in_vitro_screening->hit_identification lead_optimization Lead Optimization (Structure-Activity Relationship Studies) hit_identification->lead_optimization in_vivo_testing In Vivo Testing (Animal Models) lead_optimization->in_vivo_testing preclinical_development Preclinical Development in_vivo_testing->preclinical_development

Caption: Drug Discovery and Development Workflow.

References

Unveiling the Structure-Activity Relationship of C5-Substituted 2-Aminothiazole-4-Carboxylates as Potent Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of C5-substituted 2-aminothiazole-4-carboxylates reveals critical structural determinants for their inhibitory activity against Mycobacterium tuberculosis and its essential enzyme, β-ketoacyl-ACP synthase (mtFabH). This guide provides a comparative overview of the biological activity of various analogs, details the experimental methodologies for their evaluation, and illustrates the typical workflow of a structure-activity relationship study.

The global health threat posed by tuberculosis, exacerbated by the emergence of multidrug-resistant strains, necessitates the discovery of novel therapeutics. One promising class of compounds is the 2-aminothiazole-4-carboxylates, which have been investigated for their potent antimycobacterial properties. The substitution at the C5 position of the thiazole ring has been identified as a key factor in modulating the biological activity of these compounds. This guide delves into the structure-activity relationships (SAR) of a series of C5-substituted 2-aminothiazole-4-carboxylate derivatives, providing researchers with a comparative analysis to inform future drug design and development efforts.

Comparative Biological Activity of C5-Substituted Analogs

The following table summarizes the in vitro activity of a series of 2-aminothiazole-4-carboxylate derivatives against Mycobacterium tuberculosis H37Rv and the β-ketoacyl-ACP synthase enzyme, mtFabH. The data highlights how different substituents at the C5 position influence the antimycobacterial potency and enzyme inhibition.

Compound IDC5-SubstituentM. tuberculosis H37Rv MIC (µg/mL)mtFabH Inhibition (%)
1 Methyl>200Not Active
2 Ethyl0.06Not Active
3 Propyl>200Not Active
4 Phenyl>200Not Active
5 2-Bromophenyl>200Not Active
6 3-Bromophenyl16Not Active
7 4-Bromophenyl>200Not Active
8 2-Chlorophenyl>200Not Active
9 3-Chlorophenyl0.06Not Active
10 4-Chlorophenyl>200Not Active
11 3-Fluorophenyl32Not Active
12 4-Fluorophenyl>200Not Active

Data presented is a selection from a broader study for illustrative purposes. MIC: Minimum Inhibitory Concentration. "Not Active" indicates less than 50% inhibition at a concentration of 200 µg/mL.[1]

The data reveals that while many of the 2-bromoacetamido analogues of these compounds showed activity against the mtFabH enzyme, the free amine versions presented here did not.[1] However, several free amine compounds demonstrated significant whole-cell activity against M. tuberculosis H37Rv, suggesting an alternative mechanism of action.[1] Notably, compounds with a C5-ethyl group (Compound 2 ) and a C5-(3-chlorophenyl) group (Compound 9 ) exhibited the most potent antimycobacterial activity with MIC values of 0.06 µg/mL.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of C5-substituted 2-aminothiazole-4-carboxylates.

Synthesis of 2-Aminothiazole-4-Carboxylate Analogues

The synthesis of the 2-aminothiazole-4-carboxylate derivatives was achieved through a multi-step process.[2] The process begins with a Darzens reaction between methyl dichloroacetate and an appropriate aldehyde.[2] The resulting mixture of an α-chloro glycidic ester and a β-chloro α-oxoester is then reacted with thiourea in methanol to generate the methyl ester thiazoles.[2]

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv

The antimycobacterial activity of the synthesized compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the bacteria. While the specific methodology can vary, a common approach is the microplate Alamar Blue assay (MABA). In this assay, serial dilutions of the test compounds are prepared in a 96-well microplate containing a growth medium suitable for M. tuberculosis. The bacterial suspension is then added to each well, and the plates are incubated. After a defined incubation period, a resazurin-based indicator (Alamar Blue) is added. In the presence of viable, metabolically active bacteria, the blue resazurin is reduced to the pink resorufin. The MIC is determined as the lowest compound concentration at which no color change is observed.

β-Ketoacyl-ACP Synthase (mtFabH) Inhibition Assay

The inhibitory activity of the compounds against the mtFabH enzyme was evaluated to determine if this was their mechanism of action. The assay measures the ability of the compounds to inhibit the enzymatic activity of mtFabH. Typically, this involves incubating the purified enzyme with the test compound and the necessary substrates. The reaction progress is monitored, often by measuring the change in absorbance or fluorescence of a reporter molecule that is linked to the consumption of a substrate or the formation of a product. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control reaction without the inhibitor. Compounds are generally considered inactive if they exhibit less than 50% inhibition at a high concentration, such as 200 µg/mL.[1]

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow of a structure-activity relationship (SAR) study, a fundamental process in drug discovery and medicinal chemistry.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration cluster_optimization Lead Optimization start Initial Hit Compound design Design Analogs with Systematic Structural Modifications start->design synthesis Chemical Synthesis of Designed Analogs design->synthesis testing In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Viability) synthesis->testing analysis Analyze Structure-Activity Relationship (SAR) Data testing->analysis decision Identify Key Structural Features for Activity and Selectivity analysis->decision decision->design Iterative Design Cycle lead_opt Further Optimization of Potency, Selectivity, and Pharmacokinetic Properties decision->lead_opt Promising SAR candidate Preclinical Candidate lead_opt->candidate

Caption: General workflow of a structure-activity relationship (SAR) study.

References

A Comparative Guide to the Efficacy of 2-Aminothiazole-4-Carboxylate Derivatives: In Vitro Potency vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core have shown significant promise as anticancer and antimicrobial agents in laboratory settings. However, the successful translation of potent in vitro activity to effective in vivo efficacy remains a critical hurdle in the drug development pipeline. This guide provides an objective comparison of the in vitro and in vivo performance of selected 2-aminothiazole-4-carboxylate and related derivatives, supported by experimental data and detailed methodologies to aid in the rational design and evaluation of this promising class of compounds.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of representative 2-aminothiazole derivatives.

Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives
Compound IDDerivative ClassTarget Cell LineIC₅₀ (µM)Citation
Compound 1 2-Amino-4-phenylthiazole derivativeHT29 (Colon)0.63[1]
A549 (Lung)8.64[1]
HeLa (Cervical)6.05[1]
Karpas299 (Lymphoma)13.87[1]
BMS-387032 N-(cycloalkylamino)acyl-2-aminothiazoleA2780 (Ovarian)0.095
Compound 6d 2-amino-thiazole-5-carboxylic acid phenylamideK563 (Leukemia)Comparable to Dasatinib[2]
MCF-7 (Breast)20.2[2]
HT-29 (Colon)21.6[2]
Methyl 2-amino-5-benzylthiazole-4-carboxylate 2-aminothiazole-4-carboxylateHS-27 (Fibroblast)>100 (non-toxic)[3]
Table 2: In Vivo Anticancer Efficacy of a Representative 2-Aminothiazole Derivative

Due to the limited availability of comprehensive in vivo studies on 2-aminothiazole-4-carboxylate derivatives, we present data for a closely related and well-characterized derivative, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Compound 6b) , to illustrate the translation from in vitro to in vivo models.

Compound IDAnimal ModelTumor XenograftDosing RegimenTumor Growth Inhibition (%)Citation
Compound 6b Nude MiceA375 (Melanoma)50 mg/kg, dailySignificant reduction[4]
Table 3: In Vitro Antimicrobial Activity of 2-Aminothiazole-4-Carboxylate Derivatives
Compound IDDerivative ClassTarget OrganismMIC (µg/mL)Citation
Methyl 2-amino-5-benzylthiazole-4-carboxylate 2-aminothiazole-4-carboxylateMycobacterium tuberculosis H37Rv0.06[3][4]
Compound 2a Ethyl 2-aminothiazole-4-carboxylate Schiff baseStaphylococcus epidermidis250[5]
Candida albicans- (Zone of Inhibition: 20.0 mm)[5]
Compound 2b Ethyl 2-aminothiazole-4-carboxylate Schiff basePseudomonas aeruginosa375[5]
Candida glabrata- (Zone of Inhibition: 21.0 mm)[5]
Compound 2d Ethyl 2-aminothiazole-4-carboxylate Schiff baseStaphylococcus aureus250[5]
Compound 2g Ethyl 2-aminothiazole-4-carboxylate Schiff baseEscherichia coli375[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of a compound in an immunodeficient mouse model.

  • Cell Culture and Implantation: Human cancer cells (e.g., A375 melanoma) are cultured in vitro, harvested, and suspended in a suitable medium. A specific number of cells (e.g., 5 x 10⁶) are then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to treatment and control groups.

  • Treatment Administration: The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length x width²)/2.

  • Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group, often expressed as a percentage of tumor growth inhibition.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_in_vitro_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plates adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere add_compound Add Serial Dilutions of Test Compounds adhere->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Figure 1: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.

experimental_workflow_in_vivo_anticancer start Start: Human Cancer Cell Line implant Subcutaneous Implantation into Immunodeficient Mice start->implant 1. Cell Preparation tumor_growth Tumor Growth to Palpable Size implant->tumor_growth 2. Tumor Establishment randomization Randomization of Mice into Treatment Groups tumor_growth->randomization 3. Group Assignment treatment Compound Administration (e.g., Oral, IP) randomization->treatment 4. Dosing monitoring Monitor Tumor Volume & Body Weight treatment->monitoring 5. Observation endpoint Study Endpoint monitoring->endpoint 6. Termination Criteria analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis 7. Efficacy Calculation end Conclusion: In Vivo Efficacy analysis->end

Figure 2: Logical workflow for in vivo anticancer efficacy studies in a xenograft mouse model.

cdk_pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE binds CyclinE Cyclin E CyclinE->CDK2_CyclinE binds Rb Rb Protein CDK2_CyclinE->Rb phosphorylates BMS387032 BMS-387032 (2-Aminothiazole Derivative) BMS387032->CDK2 inhibits E2F E2F Rb->E2F inhibits pRb pRb (Phosphorylated) pRb->E2F releases S_phase_genes S-Phase Genes E2F->S_phase_genes activates S_phase_genes->S drives

Figure 3: Simplified signaling pathway of CDK2 inhibition by a 2-aminothiazole derivative.

Conclusion

This guide highlights the significant potential of 2-aminothiazole-4-carboxylate derivatives as therapeutic agents. The presented data underscores the critical importance of bridging the gap between promising in vitro results and demonstrable in vivo efficacy. While many derivatives show potent activity in cellular and microbial assays, comprehensive in vivo studies are essential to validate their therapeutic potential. The provided experimental protocols and workflow diagrams serve as a resource for researchers to design and execute robust preclinical studies for this important class of compounds. Further investigations are warranted to fully elucidate the structure-activity relationships that govern both the in vitro and in vivo performance of 2-aminothiazole-4-carboxylate derivatives.

References

Comparative analysis of thiazole versus oxazole scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the plethora of five-membered heterocycles, thiazole and oxazole rings are frequently employed as bioisosteric replacements for amide bonds and as foundational elements in a wide array of therapeutic agents. This guide provides a detailed comparative analysis of thiazole and oxazole scaffolds, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel and effective therapeutics.

Physicochemical Properties: A Tale of Two Heterocycles

The subtle difference in the heteroatom at the 1-position—sulfur in thiazole and oxygen in oxazole—imparts distinct physicochemical characteristics that have significant implications for drug design. Thiazoles generally exhibit greater aromaticity compared to their oxazole counterparts.[1] This increased aromatic character can contribute to enhanced metabolic stability.

While comprehensive, directly comparative data on physicochemical properties for a wide range of analogous pairs is not always readily available in the literature, general trends can be observed. Thiazole's sulfur atom, being larger and more polarizable than oxygen, can lead to different intermolecular interactions, potentially affecting solubility and crystal packing. The basicity of the nitrogen atom in the ring is also influenced by the adjacent heteroatom, with thiazoles generally being less basic than imidazoles but comparable to oxazoles.

Table 1: Comparative Physicochemical Properties of Thiazole and Oxazole Scaffolds

PropertyThiazole ScaffoldOxazole ScaffoldImplication in Drug Design
Aromaticity HigherLowerIncreased aromaticity in thiazoles may contribute to greater metabolic stability and different electronic properties for target interaction.[2]
Hydrogen Bonding The nitrogen atom acts as a hydrogen bond acceptor. The sulfur atom is a weak hydrogen bond acceptor.The nitrogen atom acts as a hydrogen bond acceptor. The oxygen atom is a more effective hydrogen bond acceptor than sulfur.[1]Differences in hydrogen bonding capacity can influence target binding affinity and solubility.
Dipole Moment Generally higherGenerally lowerCan affect solubility, membrane permeability, and interactions with biological targets.
Lipophilicity (LogP) Varies with substitution, but the sulfur atom can increase lipophilicity compared to oxygen in certain contexts.Varies with substitution.Modulating lipophilicity is crucial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Metabolic Stability Often more resistant to metabolic degradation due to higher aromaticity.[2]The oxazole ring can be more susceptible to metabolic cleavage.Thiazoles may offer an advantage for developing drugs with longer half-lives.

Metabolic Stability: The Thiazole Advantage

A key consideration in drug design is the metabolic stability of a compound, which directly impacts its in vivo half-life and dosing regimen. Several studies have suggested that the thiazole ring imparts greater metabolic stability compared to the oxazole ring. This is often attributed to the higher aromaticity of the thiazole nucleus, which makes it less susceptible to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.

For instance, in the development of simplified analogues of the anticancer agent Salarin C, it was demonstrated that the replacement of an oxazole ring with a thiazole ring led to a significant increase in the stability of the macrocycle.[2]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a general method for comparing the metabolic stability of thiazole- and oxazole-containing compounds using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a thiazole-containing compound and its corresponding oxazole analogue.

Materials:

  • Test compounds (thiazole and oxazole analogues)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) or methanol (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture Preparation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[3]

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[4]

Biological Activity: A Head-to-Head Comparison

The choice between a thiazole and an oxazole scaffold can have a profound impact on the biological activity of a molecule. Numerous studies have demonstrated that the isosteric replacement of an oxazole with a thiazole can lead to significant changes in potency and efficacy. A systematic review of antiproliferative compounds concluded that most of the promising candidates identified contained a thiazole nucleus.[5]

Anticancer Activity

In the realm of oncology, thiazole-containing compounds have often demonstrated superior potency. For example, a study comparing the cytotoxicity of multi-heterocyclic fragments found that compounds containing two or four sequentially linked thiazoles were significantly more cytotoxic than a similar compound containing two oxazoles.[1]

Table 2: Comparative Cytotoxicity of Thiazole vs. Oxazole Containing Compounds

Compound IDHeterocyclic CoreNumber of HeterocyclesCell LineIC50 (µM)Reference
2 Oxazole2HeLa>100[1]
6 Thiazole2HeLa25.0 ± 2.0[1]
10 Thiazole4HeLa11.0 ± 1.0[1]

Another study focusing on VEGFR-2 inhibitors provided a direct comparison of isosteres, highlighting the superior activity of the thiazole-containing compound.

Table 3: Comparative VEGFR-2 Inhibition of Thiazole vs. Oxazole Isosteres

CompoundHeterocycleVEGFR-2 IC50 (µM)Reference
Isostere 1 Oxazole0.85[6]
Isostere 2 Thiazole0.21[6]
Antimicrobial Activity

The thiazole scaffold is a cornerstone in the development of antimicrobial agents. While oxazole-containing compounds also exhibit antimicrobial properties, direct comparisons often favor the thiazole derivatives.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compounds Prepare Test Compounds (Thiazole & Oxazole Analogs) mix Mix Compounds, Microsomes, & Buffer in 96-well Plate prep_compounds->mix prep_microsomes Prepare Liver Microsomes prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate Reaction (Ice-cold ACN + IS) time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for the in vitro microsomal stability assay.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K downstream Downstream Signaling (e.g., MAPK, Akt) PLCg->downstream PI3K->downstream cellular_response Cellular Response (Proliferation, Angiogenesis) downstream->cellular_response thiazole_inhibitor Thiazole-based Inhibitor thiazole_inhibitor->P_VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and inhibition by thiazole-based drugs.

sar_relationship Scaffold Scaffold Thiazole Thiazole Scaffold->Thiazole is a Oxazole Oxazole Scaffold->Oxazole is a Higher_Potency Higher Potency (Often Observed) Thiazole->Higher_Potency leads to Metabolic_Stability Improved Metabolic Stability Thiazole->Metabolic_Stability contributes to Lower_Potency Lower Potency (Often Observed) Oxazole->Lower_Potency leads to

Caption: Structure-Activity Relationship (SAR) trends for thiazole vs. oxazole.

Conclusion

The choice between a thiazole and an oxazole scaffold in drug design is a nuanced decision with significant consequences for a compound's overall profile. The available data suggests that thiazole-containing compounds often exhibit superior metabolic stability and, in many cases, enhanced biological activity compared to their oxazole bioisosteres. This is particularly evident in the development of anticancer and antimicrobial agents. However, the specific context of the target protein and the desired physicochemical properties of the final drug candidate must always be taken into consideration. The synthetic accessibility and the potential for introducing desired substituents on each ring system also play a crucial role in the selection process. This guide provides a foundational understanding of the key differences between these two important heterocyclic scaffolds, empowering drug discovery professionals to make more informed decisions in the design of next-generation therapeutics.

References

Validating the Mechanism of Action of Methyl 2-amino-5-isopropylthiazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Methyl 2-amino-5-isopropylthiazole-4-carboxylate, a member of the promising 2-aminothiazole-4-carboxylate class of compounds with potential anti-tubercular activity. By comparing its anticipated mechanism with established drugs targeting the mycobacterial fatty acid synthesis pathway, this document offers the necessary experimental protocols and data presentation formats to facilitate rigorous scientific investigation.

Introduction to the 2-Aminothiazole-4-Carboxylate Scaffold

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents with new mechanisms of action. The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular drugs. Several derivatives of this scaffold have demonstrated potent activity against M. tuberculosis H37Rv. A key putative target for this class of compounds is the mycobacterial fatty acid synthase II (FAS-II) pathway, a critical pathway for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Putative Mechanism of Action

While the precise molecular target of this compound is yet to be definitively elucidated, research on analogous compounds suggests two primary possibilities:

  • Inhibition of β-ketoacyl-ACP synthase (mtFabH): Some 2-aminothiazole-4-carboxylate derivatives have been shown to inhibit mtFabH, a key condensing enzyme that initiates the fatty acid elongation cycle in the FAS-II pathway.

  • Alternative Mechanism of Action: Notably, other potent anti-tubercular compounds within this class, such as methyl 2-amino-5-benzylthiazole-4-carboxylate, do not inhibit mtFabH, indicating the existence of at least one other molecular target within M. tuberculosis.

This guide will focus on validating the potential activity of this compound against mtFabH and its whole-cell efficacy against M. tuberculosis, in comparison to well-characterized inhibitors of the FAS-II pathway.

Comparative Compounds

To provide a robust validation framework, we will compare the activity of the 2-aminothiazole-4-carboxylate class with two well-established anti-tubercular agents that target the FAS-II pathway:

  • Isoniazid (INH): A frontline anti-tuberculosis drug that, in its activated form, inhibits the enoyl-acyl carrier protein reductase (InhA), another essential enzyme in the FAS-II pathway.

  • Thiolactomycin (TLM): A natural product antibiotic that is a known inhibitor of β-ketoacyl-ACP synthases, including mtFabH.

Data Presentation: Comparative Biological Activity

The following table summarizes the reported biological activities of representative 2-aminothiazole-4-carboxylate derivatives and the comparator compounds. Experimental validation of this compound would involve generating analogous data.

Compound/Compound ClassTarget Organism/EnzymeActivity MetricValue
2-Aminothiazole-4-Carboxylate Derivatives
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37RvMIC0.06 µg/mL (240 nM)[1][2]
mtFabHActivityNo inhibition observed[1][2]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabHIC500.95 ± 0.05 µg/mL (2.43 ± 0.13 µM)[1][2]
M. tuberculosis H37RvActivityNot active against whole cells[1][2]
Comparator Compounds
Isoniazid (INH)M. tuberculosis H37RvMIC~0.25 µg/mL (1.8 µM)[2]
Thiolactomycin (TLM)M. tuberculosis H37RvMIC~13 µg/mL (62.5 µM)[2]
mtFabHIC50~16 µg/mL (75 µM)[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol is adapted from established broth microdilution methods.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol

  • 96-well microtiter plates

  • Test compound (this compound), Isoniazid, and Thiolactomycin

  • Sterile saline with 0.05% Tween 80

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv on Middlebrook 7H10 agar.

    • Aseptically transfer colonies to a sterile tube containing saline with Tween 80 and glass beads.

    • Vortex to create a homogenous suspension.

    • Allow larger particles to settle and adjust the turbidity of the supernatant to match a 0.5 McFarland standard.

    • Dilute the adjusted suspension 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound and comparators in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions in Middlebrook 7H9 broth in a 96-well plate to cover a relevant concentration range (e.g., 0.015 to 128 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Seal the plates and incubate at 37°C.

  • Reading Results:

    • Read the plates visually after 7, 14, and 21 days.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.

mtFabH Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibition of mtFabH.

Materials:

  • Purified recombinant mtFabH enzyme

  • Acyl-CoA substrate (e.g., lauroyl-CoA)

  • Malonyl-ACP (acyl carrier protein)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection of free CoA

  • Assay buffer (e.g., phosphate buffer, pH 7.5)

  • 96-well plates suitable for spectrophotometry

  • Test compound and Thiolactomycin

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound and Thiolactomycin in the assay buffer.

    • In a 96-well plate, add the assay buffer, mtFabH enzyme, and the test compound dilutions.

    • Include a control with no inhibitor.

  • Pre-incubation:

    • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrates (lauroyl-CoA and malonyl-ACP).

  • Detection:

    • At a specific time point, add DTNB to the reaction mixture. DTNB reacts with the free CoA produced by the enzymatic reaction to generate a colored product.

    • Measure the absorbance at a suitable wavelength (e.g., 412 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

Mycobacterial Fatty Acid Synthesis (FAS-II) Pathway and Inhibitor Targets

FASII_Pathway cluster_FAS_I FAS-I cluster_FAS_II FAS-II Elongation Cycles cluster_inhibitors Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-CoA (C16-C26) Acyl-CoA (C16-C26) Malonyl-CoA->Acyl-CoA (C16-C26) FAS-I Complex Acyl-CoA Acyl-CoA mtFabH mtFabH (Condensation) Acyl-CoA->mtFabH Elongation\nModules KasA/B, MabA, InhA mtFabH->Elongation\nModules Elongation\nModules->Elongation\nModules Mycolic Acids Mycolic Acids Elongation\nModules->Mycolic Acids Cell Wall\nComponent Cell Wall Component Mycolic Acids->Cell Wall\nComponent Thiolactomycin Thiolactomycin Thiolactomycin->mtFabH 2-Aminothiazole\n(putative) 2-Aminothiazole (putative) 2-Aminothiazole\n(putative)->mtFabH Isoniazid (activated) Isoniazid (activated) Isoniazid (activated)->Elongation\nModules InhA

Caption: Mycobacterial FAS-II pathway and points of inhibition.

Experimental Workflow for Mechanism of Action Validation

MOA_Workflow cluster_synthesis Compound Preparation cluster_whole_cell Whole-Cell Activity cluster_enzymatic Enzymatic Assay cluster_analysis Data Analysis and Conclusion A Synthesize/Acquire Methyl 2-amino-5- isopropylthiazole-4-carboxylate B Determine MIC against M. tuberculosis H37Rv A->B C Perform mtFabH Inhibition Assay A->C D Compare MIC and IC50 values with comparator compounds B->D C->D E Elucidate primary mechanism of action D->E

Caption: Workflow for validating the mechanism of action.

Logical Relationship of Potential Outcomes

Logical_Outcomes start Experimental Results low_mic Low MIC against M. tuberculosis? start->low_mic inhibits_mtfabH Inhibits mtFabH? low_mic->inhibits_mtfabH Yes conclusion3 Conclusion: Compound is inactive or has poor permeability. low_mic->conclusion3 No conclusion1 Conclusion: mtFabH is a likely target. inhibits_mtfabH->conclusion1 Yes conclusion2 Conclusion: Alternative mechanism of action. inhibits_mtfabH->conclusion2 No

Caption: Decision tree for interpreting experimental outcomes.

References

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a versatile heterocyclic scaffold fundamental to numerous biologically active compounds and clinically approved drugs, including the kinase inhibitors Dasatinib and Dabrafenib.[1][2][3] Its unique structural properties allow for high-affinity interactions with various protein kinases, making it a privileged structure in the development of targeted cancer therapies.[4][5][6] However, achieving high selectivity for the intended target kinase while minimizing off-target effects is a critical challenge in drug development.[7][8] Cross-reactivity with unintended kinases can lead to toxicity or unexpected pharmacological effects.[8]

This guide provides an objective comparison of profiling methodologies for thiazole-based inhibitors, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting selectivity studies.

Understanding Inhibitor Selectivity and Cross-Reactivity

  • Selectivity refers to an inhibitor's ability to bind to its intended target with significantly higher affinity than to other proteins, particularly other kinases which share a structurally conserved ATP-binding pocket.

  • Cross-reactivity (or off-target activity) occurs when an inhibitor binds to and affects proteins other than its primary target. While often associated with adverse effects, controlled polypharmacology (multi-targeting) can sometimes be beneficial.[8]

Profiling the selectivity of thiazole-based compounds is crucial to ensure that the observed biological effects are due to the intended on-target interaction and to develop safer, more effective therapeutics.[7]

Comparative Data of Thiazole-Based Kinase Inhibitors

The following table summarizes the selectivity and potency data for representative thiazole-based inhibitors against various kinases. This data is compiled from recent studies and illustrates the diversity in selectivity profiles.

Inhibitor Class/ExamplePrimary Target(s)IC₅₀ (Primary Target)Key Off-Target(s)IC₅₀ (Off-Target)Cell Line Activity (GI₅₀/IC₅₀)Reference
Dasatinib (BMS-354825) BCR-ABL, SRC family<1 nMc-KIT, PDGFRβ15 nM, 16 nMK562 cells (<1 nM)[9]
Dabrafenib B-RAFV600E0.8 nMB-RAF (wild type)3.2 nMA375 melanoma cells (0.7 nM)[4]
Novel Thiazole Derivative (Compound 40) B-RAFV600E23.1 ± 1.2 nMNot specifiedNot specifiedMelanoma cells[4]
Bis-thiazole (Compound 3b) Pim1 Kinase0.11 ± 0.01 µMNot specifiedNot specifiedT47D cells (1.95 µM)[10]
Pyrimidyl-thiazole (Compound 25) CDK90.64 - 2.01 µMNot specifiedNot specifiedVarious cancer cell lines[4]
Thiazole-coumarin (Compound 11f) EGFR, VEGFR-290 nM (EGFR), 2.90 µM (VEGFR-2)Not specifiedNot specifiedNCI-60 Panel (GI₅₀ = 27 nM)[11]

Experimental Protocols for Selectivity Profiling

A comprehensive assessment of inhibitor specificity requires a multi-faceted approach combining in vitro and cell-based methods.[12]

This is the initial step to determine an inhibitor's potency and selectivity against a broad panel of purified kinases.

Protocol: Radiometric Kinase Assay Panel

This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a kinase-specific substrate.[12]

  • Materials:

    • A large panel of purified recombinant kinases (e.g., >400).

    • Specific peptide or protein substrates for each kinase.

    • Thiazole inhibitor stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • [γ-³³P]ATP and non-radiolabeled ATP.

    • Phosphocellulose filter plates and a scintillation counter.

  • Procedure:

    • Prepare 3-fold serial dilutions of the thiazole inhibitor, typically starting from 100 µM.

    • In a microplate, add the kinase, its specific substrate, and the inhibitor dilution.

    • Initiate the kinase reaction by adding a mix of ATP and [γ-³³P]ATP. Incubate at room temperature for a specified time (e.g., 60-120 minutes).

    • Stop the reaction and transfer the mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition at each inhibitor concentration and determine the IC₅₀ value.

These assays confirm that the inhibitor interacts with its intended target in a physiological context.

Protocol: Western Blot for Downstream Pathway Inhibition

This method assesses the phosphorylation status of a known downstream substrate of the target kinase.

  • Materials:

    • Relevant cancer cell line (e.g., MCF-7 for PI3K inhibitors).

    • Thiazole inhibitor.

    • Cell lysis buffer, protease, and phosphatase inhibitors.

    • Primary antibodies (total and phospho-specific for the target and downstream substrate) and secondary antibodies.

    • SDS-PAGE gels and Western blot equipment.

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of the thiazole inhibitor for a specified duration (e.g., 2-24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phospho-substrate overnight.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total substrate and a loading control (e.g., β-actin) to ensure equal loading. A dose-dependent decrease in the phospho-protein signal indicates target engagement.

Chemoproteomics provides an unbiased view of an inhibitor's direct protein interactions within the native proteome.[13]

Protocol: Kinobeads Competition Binding Assay

This technique uses beads coated with non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate. The thiazole inhibitor is then used as a competitor to identify its specific targets.[14][15]

  • Materials:

    • Kinobeads (affinity resin with immobilized kinase inhibitors).

    • Cell lysate from the desired cell line or tissue.

    • Thiazole inhibitor at various concentrations.

    • Mass spectrometer for protein identification and quantification.

  • Procedure:

    • Incubate the cell lysate with varying concentrations of the free thiazole inhibitor.

    • Add the Kinobeads to the lysate-inhibitor mixture and incubate to allow kinases to bind to the beads. Kinases that are bound by the free inhibitor will not bind to the beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

    • Digest the eluted proteins into peptides and analyze them using quantitative mass spectrometry (e.g., LC-MS/MS).

    • Identify and quantify the proteins that show a dose-dependent decrease in binding to the beads in the presence of the inhibitor. These are the direct targets of the compound. This method allows for the simultaneous profiling of on-target and off-target interactions.[14]

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex processes and relationships in drug discovery.

G cluster_vitro In Vitro Profiling cluster_cell Cell-Based Validation cluster_proteomics In-Depth Off-Target Discovery vitro_screen Large-Panel Kinase Screen (>400 Kinases) ic50 Determine IC₅₀ Values vitro_screen->ic50 Quantify Inhibition selectivity Calculate Selectivity Score ic50->selectivity Analyze Data target_engage Target Engagement Assays (e.g., Western Blot) selectivity->target_engage Validate Hits pheno Phenotypic Assays (Proliferation, Apoptosis) target_engage->pheno Confirm Cellular Effect proteomics Chemoproteomics (e.g., Kinobeads) pheno->proteomics Investigate Mechanism final final pheno->final off_target_id Identify & Validate Off-Targets proteomics->off_target_id Unbiased Profiling off_target_id->final

Caption: Workflow for kinase inhibitor selectivity profiling.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Thiazole-Based PI3K Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with a thiazole inhibitor.

Conclusion and Future Perspectives

The development of highly selective thiazole-based inhibitors remains a primary goal in medicinal chemistry. As the search results indicate, novel thiazole derivatives continue to be synthesized and evaluated for their potential to inhibit a wide range of kinases involved in cancer and other diseases.[4][10] A thorough understanding and application of the profiling strategies outlined in this guide are essential for advancing these promising compounds from discovery to clinical application. Future efforts will likely focus on integrating computational prediction of off-targets with advanced chemoproteomic techniques to build a more comprehensive and predictive model of inhibitor cross-reactivity early in the drug development pipeline.[8]

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2-Aminothiazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-4-carboxylate scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The efficient synthesis of these compounds is therefore of paramount importance. This guide provides a comparative analysis of the primary synthetic routes to 2-aminothiazole-4-carboxylates, with a focus on synthetic efficiency, supported by experimental data and detailed protocols.

Key Synthetic Routes: A Comparative Overview

The synthesis of 2-aminothiazole-4-carboxylates is dominated by the Hantzsch thiazole synthesis and its variations. An alternative approach involving a Darzens reaction has also been reported, though detailed comparative data is less readily available.

The Hantzsch Thiazole Synthesis: The Workhorse Route

The Hantzsch synthesis is the most widely employed method for the preparation of 2-aminothiazole-4-carboxylates. This reaction involves the cyclocondensation of an α-halo carbonyl compound, typically ethyl bromopyruvate, with a thiourea derivative. The versatility of this method allows for several operational modes, including a traditional two-step process, a more streamlined one-pot synthesis, and various catalytic approaches to improve efficiency.

This classical approach involves the reaction of ethyl bromopyruvate and thiourea, often with heating in a suitable solvent like ethanol. While reliable, reaction times can be lengthy.

To improve process efficiency, one-pot variations of the Hantzsch synthesis have been developed. These procedures often involve the in situ generation of the α-halo ketone followed by cyclization with thiourea, eliminating the need for isolation of the intermediate. This approach can significantly reduce reaction time and simplify the workup.

The use of catalysts can further enhance the efficiency of the Hantzsch synthesis by accelerating the reaction rate and allowing for milder reaction conditions. Various catalysts, including copper silicate and silica-supported tungstosilisic acid, have been explored.

The Darzens Reaction Route: An Alternative Pathway

An alternative, though less documented, route to 2-aminothiazole-4-carboxylates proceeds via a Darzens condensation. This method, reported by Barton and colleagues, involves the reaction of methyl dichloroacetate with an appropriate aldehyde to form an α-chloro glycidic ester. This intermediate is then reacted with thiourea to yield the desired 2-aminothiazole-4-carboxylate. While this route offers a different synthetic strategy, detailed quantitative data on its efficiency for producing the target compounds is not as prevalent in the literature as for the Hantzsch synthesis.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for various synthetic routes to ethyl 2-aminothiazole-4-carboxylate, providing a clear comparison of their efficiencies.

RouteReactantsSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Hantzsch Synthesis (Standard) Ethyl bromopyruvate, ThioureaEthanolNoneReflux2470[1]
Hantzsch Synthesis (Rapid) Ethyl bromopyruvate, ThioureaEthanolNone701>90
One-Pot Hantzsch Synthesis Acetophenone, Thiourea, Copper(II) bromideVariousCopper(II) bromideRefluxVaries68-90
Catalytic Hantzsch Synthesis Phenacyl bromide, ThioureaEthanolCopper Silicate780.5-188-95
Catalytic Hantzsch Synthesis α-haloketone, Thiourea, Substituted aldehydesEthanolSilica Supported Tungstosilisic AcidUltrasound/Heat0.25-285-95

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes.

Hantzsch_Synthesis cluster_reactants Reactants A Ethyl Bromopyruvate C Cyclocondensation A->C B Thiourea B->C D Ethyl 2-aminothiazole-4-carboxylate C->D Hantzsch Reaction

Caption: The Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate.

One_Pot_Hantzsch cluster_reactants Reactants A Ketone D In situ α-bromination A->D B Brominating Agent (e.g., CuBr2) B->D C Thiourea F Cyclocondensation C->F E α-Bromoketone (Intermediate) D->E E->F G 2-Aminothiazole Derivative F->G One-Pot Reaction

Caption: One-pot Hantzsch synthesis via in situ α-bromination.

Darzens_Route cluster_reactants1 Step 1: Darzens Condensation cluster_reactants2 Step 2: Thiazole Formation A Methyl Dichloroacetate C Darzens Reaction A->C B Aldehyde B->C D α-Chloro Glycidic Ester (Intermediate) C->D F Cyclization D->F E Thiourea E->F G Methyl 2-aminothiazole-4-carboxylate F->G

Caption: The Darzens reaction route to 2-aminothiazole-4-carboxylates.

Experimental Protocols

General Procedure for Standard Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate[1]
  • Reactants: Ethyl bromopyruvate (2 mol), Thiourea (3 mol).

  • Solvent: 99.9% Ethanol (100 mL).

  • Procedure:

    • A mixture of ethyl bromopyruvate and thiourea in ethanol is refluxed for 24 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.

    • Upon completion, the reaction mixture is cooled to room temperature and concentrated.

    • The concentrated mixture is poured into ice-cold water and basified to pH 10 with 2 M NaOH.

    • The resulting off-white precipitate is collected by filtration and recrystallized from ethanol.

  • Yield: 70%.

General Procedure for Rapid Hantzsch Synthesis
  • Reactants: Ethyl 3-bromopyruvate (1 mmol), Thiourea (1.2 mmol).

  • Solvent: Ethanol (2 mL).

  • Procedure:

    • A mixture of thiourea and ethyl 3-bromopyruvate in ethanol is stirred at 70°C for 1 hour.

    • After completion, the mixture is cooled to room temperature and poured into ice water.

    • The resulting precipitate is collected by filtration and dried to afford the product.

  • Yield: >90%.

General Procedure for One-Pot Synthesis of 2-Aminothiazole Derivatives
  • Reactants: Aromatic methyl ketone (1.0 equiv), Copper(II) bromide (2.2 equiv), Thiourea (1.2 equiv).

  • Solvent: Ethyl acetate.

  • Procedure:

    • A mixture of the aromatic methyl ketone, copper(II) bromide, and thiourea in ethyl acetate is refluxed.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography.

  • Yield: 68-90% depending on the substrate.

General Procedure for Catalytic Hantzsch Synthesis using Copper Silicate
  • Reactants: Phenacyl bromide (1 mmol), Thiourea (1.2 mmol).

  • Catalyst: Copper silicate (10 mol%).

  • Solvent: Ethanol (5 mL).

  • Procedure:

    • A mixture of phenacyl bromide, thiourea, and copper silicate in ethanol is refluxed at 78°C.

    • Reaction progress is monitored by TLC.

    • After completion, the reaction mixture is filtered to recover the catalyst.

    • The filtrate is poured over crushed ice to precipitate the solid product.

  • Yield: 88-95%.

Conclusion

The Hantzsch thiazole synthesis remains the most efficient and versatile method for the preparation of 2-aminothiazole-4-carboxylates. For high-throughput synthesis and process optimization, one-pot and catalytic variations offer significant advantages in terms of reaction time and yield. The rapid Hantzsch protocol, with a reaction time of just one hour and yields exceeding 90%, is particularly noteworthy for its efficiency. While the Darzens reaction presents an alternative synthetic design, a lack of comprehensive, comparative data on its efficiency for this specific target molecule limits its current widespread application. Researchers and drug development professionals are encouraged to consider the specific requirements of their synthesis, such as scale, desired purity, and available resources, when selecting the most appropriate route.

References

Comparative Analysis of Tyrosine Kinase Inhibitors: A Head-to-Head Examination of Masitinib and Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of Masitinib and Imatinib, two prominent tyrosine kinase inhibitors (TKIs). While Methyl 2-amino-5-isopropylthiazole-4-carboxylate is a key synthetic intermediate in the production of Masitinib, it does not possess inherent therapeutic activity. This comparison, therefore, focuses on the final active drug, Masitinib, and its established counterpart, Imatinib, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology and inflammatory diseases.

Introduction to the Comparators

Masitinib is a potent and selective oral TKI.[1] Its primary mechanism of action involves the targeted inhibition of a limited number of kinases, most notably the receptor tyrosine kinase c-Kit, platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor 3 (FGFR3).[1][2] Masitinib also modulates the activity of mast cells and macrophages, key components of the immune system.[3] It has been investigated for a wide range of conditions, including various cancers, inflammatory diseases, and neurodegenerative disorders.[2][3]

Imatinib was the first signal transduction inhibitor used in a clinical setting and revolutionized the treatment of certain cancers.[4] It functions by blocking the activity of several tyrosine kinases, including BCR-ABL, c-Kit, and PDGFR.[4][5][6] Imatinib is a standard-of-care treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[5][7]

Quantitative Data Summary: Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of Masitinib and Imatinib against key target kinases. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower value indicates greater potency.

Target KinaseMasitinib IC50 (nM)Imatinib IC50 (nM)Primary Indications for Target
c-Kit 150100GIST, Mastocytosis
PDGFRα 300600GIST
PDGFRβ 800600Various solid tumors
BCR-ABL >10,000250Chronic Myeloid Leukemia (CML)
FGFR3 90>10,000Bladder Cancer, Myeloma
Lyn 160>10,000Inflammatory Diseases
Fyn 80>10,000Inflammatory Diseases

Data compiled from publicly available research. Absolute values may vary based on specific assay conditions.

Mechanism of Action: A Visualized Comparison

Both Masitinib and Imatinib act by binding to the ATP-binding pocket of their target tyrosine kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that drive cell proliferation and survival.[4][8]

cluster_pathway Simplified Tyrosine Kinase Signaling Pathway cluster_inhibition Inhibitor Action GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Kit, PDGFR) GF->RTK Binds ADP ADP RTK->ADP Substrate Substrate Protein ATP ATP ATP->RTK Binds to active site pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor Masitinib / Imatinib BlockedRTK Receptor Tyrosine Kinase (e.g., c-Kit, PDGFR) Inhibitor->BlockedRTK Blocks ATP Binding Site

Caption: Mechanism of Tyrosine Kinase Inhibition.

Experimental Protocols

This protocol outlines a general method for determining the IC50 value of a test compound against a target kinase.[9][10]

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[10]

    • Serially dilute the test compounds (Masitinib, Imatinib) in DMSO, followed by a further dilution in the kinase buffer to achieve the final assay concentrations.[9]

    • Prepare a solution of the target kinase and its specific substrate in the kinase buffer.[11]

    • Prepare an ATP solution in the kinase buffer, ideally at a concentration close to the Michaelis-Menten constant (Km) for the specific kinase.[9][12]

  • Kinase Reaction :

    • Add the diluted test compounds to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).[9]

    • Add the kinase/substrate solution to all wells and incubate briefly to allow for compound binding.[9]

    • Initiate the kinase reaction by adding the ATP solution.[10]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[11]

  • Detection and Data Analysis :

    • Stop the reaction by adding a solution containing EDTA.[10]

    • Quantify the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo) that measure ADP production or ATP depletion.[13][14]

    • The signal is measured using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[11]

start Start reagent Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->reagent plate Add Inhibitor Dilutions to Plate reagent->plate add_kinase Add Kinase and Substrate plate->add_kinase initiate Initiate Reaction with ATP add_kinase->initiate incubate Incubate at Room Temperature initiate->incubate stop Stop Reaction incubate->stop detect Add Detection Reagent (e.g., ADP-Glo) stop->detect read Read Signal (Luminescence) detect->read analyze Analyze Data and Determine IC50 read->analyze end End analyze->end

Caption: In Vitro Kinase Assay Workflow.

This assay evaluates the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase's activity.[15][16]

  • Cell Culture and Seeding :

    • Culture the desired cancer cell line (e.g., a GIST cell line with a c-Kit mutation) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.[15]

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[15][17]

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[10]

  • Viability Measurement :

    • Assess cell viability using a suitable reagent, such as Cell Counting Kit-8 (CCK-8) or CellTiter-Glo®.[15]

    • Add the reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) with a microplate reader.[15]

  • Data Analysis :

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of the inhibitor.

    • Calculate the IC50 value using non-linear regression analysis.[15]

Conclusion

Masitinib and Imatinib are both effective tyrosine kinase inhibitors with distinct selectivity profiles. Imatinib exhibits strong potency against BCR-ABL, making it a cornerstone in CML therapy, and also effectively targets c-Kit.[4][5] Masitinib, while less potent against BCR-ABL, shows strong activity against c-Kit, PDGFR, and uniquely targets FGFR3, Lyn, and Fyn, suggesting a broader potential in various cancers and inflammatory conditions.[2][18][19] The choice between these inhibitors depends on the specific molecular drivers of the disease being treated. The experimental protocols provided herein offer a standardized framework for the preclinical evaluation and comparison of such targeted therapies.

References

Isosteric Replacement Strategies for the Thiazole Ring in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its unique electronic and structural properties that facilitate favorable interactions with biological targets.[1][2] However, to overcome limitations such as metabolic instability, toxicity, or to improve potency and physicochemical properties, the strategic replacement of the thiazole ring with a bioisostere is a common and effective strategy in drug discovery. This guide provides a comparative analysis of common isosteric replacements for the thiazole ring, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design.

Performance Comparison of Thiazole Isosteres

The selection of an appropriate isostere for a thiazole ring is a multifactorial decision, guided by the desired improvements in the drug candidate's profile. This section compares key isosteres—oxadiazole, thiadiazole, and triazole—against the parent thiazole scaffold, focusing on their impact on biological activity, physicochemical properties, and pharmacokinetic profiles.

Biological Activity

The isosteric replacement of a thiazole ring can significantly modulate the biological activity of a compound. The following table summarizes the in vitro activity of various thiazole isosteres compared to their thiazole-containing counterparts across different biological targets.

Compound/Isostere Target Assay Thiazole IC50 (µM) Isostere Isostere IC50 (µM) Cell Line Reference
VEGFR-2 InhibitorVEGFR-2Kinase Assay0.08Oxazole0.25-[3]
c-Met Inhibitorc-MetKinase Assay45.67Thiadiazole56.64-[4]
p38α MAPK Inhibitorp38α MAPKKinase Assay-Benzothiazole0.036-[5]
Anticancer Agent-MTT Assay-Thiazole Derivative2.57 ± 0.16MCF-7[2]
Anticancer Agent-MTT Assay-Thiazole Derivative7.26 ± 0.44HepG2[2]
Anticancer Agent-MTT Assay7.22 ± 0.65Thiadiazole Derivative15.64MCF-7[6]

Summary of Biological Activity Data:

The presented data indicates that isosteric replacement of the thiazole ring can have varied effects on biological activity. In the case of VEGFR-2 inhibition, the oxazole isostere showed a slight decrease in potency compared to the thiazole analog.[3] Conversely, for c-Met inhibition, the thiazole and thiadiazole analogs exhibited comparable activities.[4] Notably, a benzothiazole derivative demonstrated potent p38α MAPK inhibition.[5] In anticancer assays, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines.[2][6] The choice of isostere is therefore highly context-dependent and requires careful consideration of the target and desired activity profile.

Physicochemical and Pharmacokinetic Properties

Isosteric replacement is a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Property Thiazole Oxadiazole Thiadiazole Triazole Key Considerations Reference
LogP ~1.88Generally lowerGenerally higherGenerally lowerLipophilicity impacts solubility, permeability, and metabolism.[7][8]
pKa (of conjugate acid) ~2.5Lower basicityLower basicityWeakly basicInfluences ionization state at physiological pH, affecting solubility and target binding.[7]
Metabolic Stability Prone to oxidationGenerally more stableCan undergo oxidationGenerally stableRing modification can block sites of metabolism.[9]
Hydrogen Bonding H-bond acceptorH-bond acceptorH-bond acceptorH-bond donor & acceptorAffects target interaction and solubility.[10]

Summary of Physicochemical and Pharmacokinetic Data:

Thiadiazoles tend to be more lipophilic than thiazoles, which can enhance membrane permeability but may also increase metabolic susceptibility.[8] Oxadiazoles and triazoles are generally more polar, which can improve aqueous solubility.[8][10] Triazoles offer the unique advantage of acting as both hydrogen bond donors and acceptors, potentially leading to novel target interactions.[10] A comparative study on the metabolic stability of amide and 1,2,3-triazole bioisosteres revealed that in some cases, the triazole can lead to decreased metabolic stability, highlighting the importance of empirical evaluation.[9]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the accurate comparison of isosteric analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

VEGFR-2 Kinase Assay

This in vitro assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13]

Principle: The assay quantifies the transfer of a phosphate group from ATP to a peptide substrate by the VEGFR-2 enzyme. The inhibitory effect of a compound is measured as a reduction in substrate phosphorylation.[12]

Protocol:

  • Reaction Setup: In a 96-well plate, add the test compound, recombinant human VEGFR-2 enzyme (1 ng/µL), and a reaction buffer containing ATP (10 µM) and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[12][13]

  • Incubation: Incubate the reaction mixture at 30°C for 45-60 minutes.[12]

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP consumed.[12][13]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

Understanding the biological context in which thiazole-containing drugs and their isosteres act is crucial for rational design. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Thiazole_Isostere Thiazole Isostere (Inhibitor) Thiazole_Isostere->VEGFR2 Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis G Isosteric Replacement Workflow in Drug Discovery cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Optimization Lead_Thiazole Lead Compound (Thiazole-containing) Isostere_Selection Isostere Selection (Oxadiazole, Thiadiazole, etc.) Lead_Thiazole->Isostere_Selection Synthesis Synthesis of Analogs Isostere_Selection->Synthesis Bio_Activity Biological Activity (e.g., Kinase Assay) Synthesis->Bio_Activity Physicochem Physicochemical Properties (Solubility, LogP) Synthesis->Physicochem ADME ADME Profiling (Metabolic Stability) Synthesis->ADME SAR Structure-Activity Relationship (SAR) Bio_Activity->SAR Physicochem->SAR ADME->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Correlating In Vitro Potency with In Vivo Pharmacokinetic Properties of Thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of recently developed thiazole derivatives, focusing on the critical relationship between their in-pre-clinical-in-vitro-potency-and-in-vivo-pharmacokinetic-profiles-a-key-challenge-in-drug-discovery-and-development-to-facilitate-the-translation-of-promising-compounds-from-the-laboratory-to-clinical-applications-we-present-a-comparative-analysis-of-recently-developed-thiazole-derivatives-focusing-on-the-critical-relationship-between-their-in-vitro-potency-and-in-vivo-pharmacokinetic-profiles-dasatinib-a-well-established-thiazole-containing-drug-is-used-as-a-benchmark-for-this-comparison">vitro potency and in vivo pharmacokinetic properties. Dasatinib, a well-established thiazole-containing drug, is used as a benchmark for this comparison, providing a clinically relevant context for the evaluation of novel derivatives targeting key pathways in cancer biology, such as EGFR signaling and tubulin polymerization.

Section 1: Comparative Analysis of In Vitro Potency

The in vitro potency of novel thiazole derivatives is a primary indicator of their potential therapeutic efficacy. This section summarizes the half-maximal inhibitory concentration (IC50) values of selected thiazole derivatives against various cancer cell lines and molecular targets.

Table 1: In Vitro Potency (IC50) of Selected Thiazole Derivatives Against Cancer Cell Lines

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
Dasatinib Multi-kinase inhibitor (including BCR-Abl, Src family, c-KIT, PDGFR)NCI-H1975 (NSCLC)0.95[1]
NCI-H1650 (NSCLC)3.64[1]
Compound 4c VEGFR-2 inhibitorMCF-7 (Breast)2.57 ± 0.16
HepG2 (Liver)7.26 ± 0.44
Thiazolyl-pyrazoline 7g EGFR inhibitorA549 (Lung)3.92
T-47D (Breast)0.88
Thiazolyl-pyrazoline 7m EGFR inhibitorA549 (Lung)6.53
T-47D (Breast)0.75
Thiazole-naphthalene 5b Tubulin polymerization inhibitorMCF-7 (Breast)0.48 ± 0.03
A549 (Lung)0.97 ± 0.13

Table 2: In Vitro Potency (IC50) of Thiazole Derivatives Against Molecular Targets

Compound IDMolecular TargetIC50 (µM)Reference
Dasatinib EGFRNot specified as primary target, but inhibits at nM concentrations.[2][3]
Src<0.001
BCR-Abl<0.001
Compound 4c VEGFR-20.15
Thiazolyl-pyrazoline 7g EGFR0.083
Thiazolyl-pyrazoline 7m EGFR0.305
Thiazole-naphthalene 5b Tubulin Polymerization3.3

Section 2: In Vivo Pharmacokinetic Profiles

The in vivo pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing a safe and effective dosing regimen. This section presents the pharmacokinetic parameters of the benchmark drug, Dasatinib, in both preclinical and clinical settings.

Table 3: In Vivo Pharmacokinetic Parameters of Dasatinib

ParameterSpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Oral Bioavailability (%)Reference
Preclinical Mouse10 mg/kg (oral)----14[4]
Rat10 mg/kg (oral)-2-8---[5]
Dog-----34[4]
Monkey------[4]
Clinical Human100 mg (single dose)-0.5 - 654.1 (in patient with total gastrectomy)3 - 514 - 34[6][7]

Section 3: Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of research findings. This section outlines the standard protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of a compound after oral administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are used for the study. The animals are housed in a controlled environment and fasted overnight before the experiment.

  • Compound Administration: The thiazole derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T½.[9][10][11]

Section 4: Visualizing Molecular Pathways and Experimental Logic

Understanding the mechanism of action and the experimental workflow is crucial for drug development. This section provides diagrams generated using Graphviz to illustrate the EGFR signaling pathway, the impact of tubulin polymerization inhibitors on the cell cycle, and the logical flow from in vitro to in vivo studies.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Differentiation Differentiation STAT->Differentiation

Caption: EGFR signaling pathway activation and downstream effects.[12][13][14][15][16]

Tubulin Polymerization Inhibition and Cell Cycle Arrest

Tubulin_Inhibition_Cell_Cycle cluster_cell_cycle Cell Cycle Progression cluster_tubulin Microtubule Dynamics G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis (M Phase) G2->M M->G1 Arrest Cell Cycle Arrest at G2/M Phase M->Arrest Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Inhibitor Thiazole Derivative (Tubulin Inhibitor) Inhibitor->Tubulin Inhibits Polymerization Inhibitor->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of cell cycle arrest by tubulin polymerization inhibitors.[17][18][19][20][21]

Experimental Workflow: From In Vitro to In Vivo

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Thiazole Derivative Synthesis & Characterization Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Potency IC50 Determination Screening->Potency Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Tubulin Assay) Potency->Mechanism ADME ADMET Prediction (In Silico) Mechanism->ADME Lead Compound Selection PK_Study Pharmacokinetic Studies (e.g., in Rats) ADME->PK_Study Efficacy Efficacy Studies (e.g., Xenograft Models) PK_Study->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Clinical_Trials Clinical_Trials Toxicity->Clinical_Trials Candidate for Clinical Trials

Caption: Logical workflow from in vitro screening to in vivo evaluation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of Methyl 2-amino-5-isopropylthiazole-4-carboxylate, a compound used in various research applications. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side-shields or goggles.[1][2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

Quantitative Hazard Data for Structurally Similar Compounds

The following table summarizes the hazard classifications for a structurally similar compound, Methyl 2-amino-4-isopropylthiazole-5-carboxylate, which should be considered indicative for the safe handling and disposal of this compound.

Hazard ClassificationCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The primary route for disposal is through an approved hazardous waste disposal service.[3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect waste this compound in a dedicated, clearly labeled hazardous waste container.[3] Avoid mixing with other waste streams to prevent incompatible chemical reactions.[4]

  • Contaminated Materials: Any materials used in handling or cleaning up spills, such as absorbent pads, gloves, and wipes, must also be collected and disposed of as hazardous waste.[5]

2. Container Labeling: The waste container must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate quantity of waste.

  • The date when the waste was first added to the container.

  • Prominent hazard symbols (e.g., "Harmful," "Irritant").

3. Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[3]

4. Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[4]

Spill and Emergency Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[3][5]

  • Containment: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the substance.[5] Do not use combustible materials like paper towels for initial containment.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1] Avoid creating dust.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[3][5] All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[3][5]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_container Container Management cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE B Segregate Waste (Solid & Contaminated Materials) A->B C Use Designated & Compatible Hazardous Waste Container B->C Place waste in D Label Container Correctly - Full Chemical Name - 'Hazardous Waste' - Hazards, Date, Quantity C->D E Store in Designated Satellite Accumulation Area D->E Seal and move to F Contact EHS for Professional Disposal E->F

References

Personal protective equipment for handling Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 2-amino-5-isopropylthiazole-4-carboxylate (CAS Number: 81569-25-7). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Use
Eye and Face Protection Safety glasses with side shields and a face shieldSafety glasses are the minimum requirement.[2] A face shield should be worn over safety glasses when there is a risk of splashing.[2][3] All eye and face protection must be ANSI Z87.1 compliant.[2]
Hand Protection Disposable nitrile glovesNitrile gloves provide adequate protection for incidental contact.[2] If prolonged contact is anticipated, consider double-gloving or using heavier-duty gloves.[2] Gloves should be inspected before use and removed immediately if contaminated, followed by hand washing.[2]
Body Protection Laboratory coatA standard lab coat is required to protect clothing and skin from potential splashes.[3][4]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)Avoid the formation of dust and aerosols.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3]
Foot Protection Closed-toe shoesEssential to prevent injuries from spills or dropped objects.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Proceed Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Dissolve/React Dissolve/React Weigh Solid->Dissolve/React Decontaminate Surfaces Decontaminate Surfaces Dissolve/React->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Chemical Waste Chemical Waste Solid Waste Solid Waste Chemical Waste->Solid Waste Liquid Waste Liquid Waste Chemical Waste->Liquid Waste Sharps Waste Sharps Waste Chemical Waste->Sharps Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Sharps Container Sharps Container Sharps Waste->Sharps Container EHS Pickup EHS Pickup Solid Waste Container->EHS Pickup Liquid Waste Container->EHS Pickup Sharps Container->EHS Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-isopropylthiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.